In-Depth Technical Guide on 7-Fluoroisoquinoline-1-Carboxylic Acid: Properties, Synthesis, and Applications
Executive Summary 7-Fluoroisoquinoline-1-carboxylic acid (CAS 441717-84-6) is a highly specialized heteroaromatic building block utilized extensively in modern medicinal chemistry and drug discovery. The strategic incorp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
7-Fluoroisoquinoline-1-carboxylic acid (CAS 441717-84-6) is a highly specialized heteroaromatic building block utilized extensively in modern medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom at the C7 position of the isoquinoline core significantly modulates the molecule's lipophilicity, metabolic stability, and electronic distribution. Coupled with a reactive carboxylic acid moiety at the C1 position, this compound serves as an ideal precursor for synthesizing focused libraries of enzyme inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). This whitepaper provides a comprehensive analysis of its physicochemical properties, a field-proven synthetic methodology, and its downstream applications.
Physicochemical Profiling & Structural Analysis
The structural architecture of 7-fluoroisoquinoline-1-carboxylic acid provides unique advantages in rational drug design. The electron-withdrawing nature of the C7 fluorine atom lowers the pKa of the isoquinoline nitrogen, which can enhance membrane permeability in derivative compounds. Furthermore, the C-F bond provides metabolic resistance against cytochrome P450-mediated oxidation at the carbocyclic ring [1].
Table 1: Quantitative Physicochemical Properties
Property
Specification / Value
CAS Number
441717-84-6
IUPAC Name
7-Fluoroisoquinoline-1-carboxylic acid
Molecular Formula
C₁₀H₆FNO₂
Molecular Weight
191.16 g/mol
Appearance
White to off-white solid
Melting Point
220 - 222 °C
SMILES String
O=C(O)C1=NC=CC2=CC=C(F)C=C21
Solubility Profile
Soluble in DMSO and DMF; slightly soluble in water
Commercial Purity
≥ 95% (Typically up to 98%)
Data aggregated from commercial chemical validation standards [2][3].
Mechanistic Synthetic Workflow
The synthesis of 7-fluoroisoquinoline-1-carboxylic acid requires a highly controlled, multi-step sequence to construct the functionalized isoquinoline core. The most efficient and scalable route utilizes 5-fluoro-2-methylbenzoic acid as the starting material, leveraging a cyclization-chlorination-cyanation-hydrolysis sequence [4].
Synthetic route for 7-Fluoroisoquinoline-1-carboxylic acid.
Step-by-Step Methodology & Causality
Step 1: Amidation (Formation of 5-Fluoro-2-methylbenzamide)
Protocol: Charge a dry reactor with 5-fluoro-2-methylbenzoic acid (1.0 eq) in anhydrous THF. Cool to 0 °C and add 1,1'-Carbonyldiimidazole (CDI, 1.2 eq) portion-wise. Stir for 2 hours at room temperature until gas evolution ceases. Introduce aqueous NH₃ (5.0 eq) and stir for an additional 4 hours. Concentrate, wash with water, and filter the precipitate.
Causality & Validation: CDI is selected over thionyl chloride (SOCl₂) to avoid harsh acidic conditions and toxic HCl gas, making the process scalable and safer. The reaction is self-validating: the cessation of CO₂ gas evolution confirms the complete formation of the active acyl imidazole intermediate.
Step 2: Enamine Formation & Cyclization
Protocol: Suspend the isolated 5-fluoro-2-methylbenzamide (1.0 eq) in N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq). Heat the mixture to 120 °C for 12 hours. Cool to room temperature, precipitate with diethyl ether, and filter to isolate 7-fluoroisoquinolin-1(2H)-one.
Causality & Validation: DMF-DMA selectively reacts with the acidic benzylic protons of the 2-methyl group. The high temperature drives the condensation to form an enamine intermediate, which immediately undergoes intramolecular cyclization with the primary amide. The precipitation in diethyl ether serves as a rapid purity checkpoint.
Step 3: Chlorination
Protocol: Suspend 7-fluoroisoquinolin-1(2H)-one (1.0 eq) in neat phosphorus oxychloride (POCl₃, 10.0 eq). Reflux at 105 °C for 6 hours. Carefully quench the mixture over crushed ice. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate to yield 1-chloro-7-fluoroisoquinoline.
Causality & Validation: POCl₃ acts as both the solvent and the chlorinating agent. It converts the stable lactam tautomer into a highly reactive imidoyl chloride via a Vilsmeier-Haack-type intermediate. The quench over ice is critical to destroy excess POCl₃ without hydrolyzing the newly formed 1-chloro product.
Step 4: Cyanation and Hydrolysis
Protocol: Combine 1-chloro-7-fluoroisoquinoline (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (0.05 eq) in degassed DMF. Heat at 100 °C for 8 hours. Filter through Celite. Treat the resulting crude nitrile with 2M NaOH in an EtOH/H₂O (1:1) mixture at reflux for 4 hours. Cool the solution and acidify to pH 3 with 1M HCl. Filter the precipitated target compound and dry under vacuum.
Causality & Validation: Direct carboxylation of aryl chlorides is thermodynamically challenging. Palladium-catalyzed cyanation provides a high-yielding workaround. Zinc cyanide is used as a safer alternative to stoichiometric copper cyanide. The final acidification step is a self-validating purification: the sodium carboxylate salt is water-soluble, while the free 7-fluoroisoquinoline-1-carboxylic acid is insoluble, ensuring that unreacted impurities remain in the aqueous filtrate.
Analytical Characterization Checkpoints
To ensure the integrity of the synthesized or procured building block, the following analytical checkpoints must be met:
¹H NMR (DMSO-d₆): Look for the characteristic downfield shift of the isoquinoline protons. The H8 proton will exhibit distinct splitting due to both ortho-coupling and heteronuclear coupling with the adjacent fluorine atom (
JHF
).
¹⁹F NMR (DMSO-d₆): A single distinct peak should be observed, confirming the presence of a single fluorinated species without regioisomeric impurities.
LC-MS: A dominant
[M+H]+
ion peak at m/z 192.1 confirms the molecular weight.
Applications in Medicinal Chemistry & Drug Development
7-Fluoroisoquinoline-1-carboxylic acid is primarily utilized as a core scaffold in hit-to-lead optimization campaigns. The C1-carboxylic acid is an excellent handle for amide coupling with various primary and secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt). The resulting amides are frequently investigated as kinase inhibitors, specifically targeting ROCK (Rho-associated protein kinase) and HIF prolyl hydroxylases, where the isoquinoline nitrogen serves as a critical hydrogen bond acceptor in the enzyme active site.
Iterative drug discovery workflow utilizing the 7-fluoroisoquinoline scaffold.
Handling, Stability, and Storage Protocols
Storage Conditions: Store tightly sealed at 0 - 8 °C in a dry, well-ventilated area [2].
Stability: The compound is stable under standard laboratory conditions but should be protected from strong oxidizing agents and prolonged exposure to intense UV light, which can induce decarboxylation.
Handling: Standard PPE (nitrile gloves, safety goggles, and lab coat) is required. Due to its fine powder nature, handle within a certified fume hood to prevent inhalation of particulates.
"7-fluoroisoquinoline-1-carboxylic acid; CAS No.: 441717-84-6", ChemShuttle.
"CN112358447B - Synthesis method of 7-fluoroisoquinoline-1-carboxylic acid", Google Patents.
Exploratory
The Evolution and Synthesis of Fluorinated Isoquinolines: A Technical Guide for Drug Discovery
Executive Summary The isoquinoline scaffold is a privileged pharmacophore, serving as the structural backbone for numerous bioactive compounds and approved therapeutics. Currently, over 59% of all small-molecule drugs ap...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The isoquinoline scaffold is a privileged pharmacophore, serving as the structural backbone for numerous bioactive compounds and approved therapeutics. Currently, over 59% of all small-molecule drugs approved by the FDA contain at least one nitrogen heterocycle[1]. The strategic incorporation of fluorine into these heterocyclic rings profoundly alters their physicochemical properties. The highly polarized, exceptionally strong C–F bond (~114 kcal/mol) enhances metabolic stability by blocking cytochrome P450-mediated oxidation, while simultaneously modulating pKa and lipophilicity to improve binding affinity and bioavailability[2].
As a Senior Application Scientist, I have observed that the bottleneck in developing these candidates often lies in the synthetic accessibility of the fluorinated core. This whitepaper provides an in-depth mechanistic and practical guide to the modern synthesis of fluorinated isoquinolines, transitioning from classical limitations to state-of-the-art catalytic methodologies.
Historical Context and Mechanistic Evolution
Historically, the assembly of the isoquinoline core relied on classical ring-closing reactions such as the Bischler-Napieralski, Pictet-Gams, and Pomeranz-Fritsch syntheses[2][3]. While foundational, these methods required notoriously harsh dehydrating conditions (e.g., POCl₃, P₂O₅, concentrated H₂SO₄) and elevated temperatures. These environments severely limited functional group tolerance, often leading to the defluorination or decomposition of sensitive fluoroalkyl substituents[3].
Over the past decade, the paradigm has shifted toward transition-metal catalysis (Rh, Ru, Ir, Au) and sophisticated catalyst-free cascade reactions[2][4].
The Fluorine Gauche Effect & Reactive Intermediates
Modern synthetic design heavily relies on stereoelectronic phenomena. For saturated derivatives (e.g., fluorinated piperidines and tetrahydroisoquinolines), the "fluorine gauche effect" dictates the preferred conformation of the molecule to maximize stabilizing orbital overlaps (σ C-H → σ* C-F), directly impacting how the drug binds to its target receptor[1][5].
In catalyst-free aromatic systems, novel reactive intermediates have been exploited. A prime example is the base-promoted conversion of N-(o-trifluoromethyl)-benzyl heterocycles. The addition of a base triggers the elimination of HF, generating a highly reactive quinodimethide (QM) intermediate. Following cycloaddition, the zwitterionic intermediate undergoes rearomatization via the elimination of a second equivalent of HF, yielding the fluorinated isoquinoline in moderate to good yields[6].
Comparative Analysis of Synthetic Strategies
To assist in route scouting, the following table summarizes the quantitative and qualitative data comparing the primary synthetic strategies for accessing fluorinated isoquinolines[3][7].
Methodology
Reagents / Catalyst
Typical Conditions
Product Scope
Yield Range
Advantages
Limitations
Classical (Bischler-Napieralski)
PPA, POCl₃, P₂O₅
High temperature, neat or highly acidic
Ring fluorination only
30–55%
Utilizes inexpensive, readily available starting materials.
Harsh conditions; poor functional group tolerance[3].
Rh(III)-Catalyzed Annulation
[RhCp*Cl₂]₂, AgSbF₆
100 °C, Dichloroethane (DCE)
Vinyl fluorinated isoquinolines
75–95%
Excellent regioselectivity; wide functional group compatibility[8].
Requires expensive Rh catalysts and silver additives.
High volatility of intermediates requires specialized sealed reactors[7].
Mechanistic Pathway: Rh(III)-Catalyzed Annulation
The transition-metal-catalyzed C–H functionalization approach represents the gold standard for regioselective synthesis. Below is the mechanistic cycle for the Rh(III)-catalyzed [4+2] annulation between oxadiazoles and difluoromethylene alkynes.
Rh(III)-Catalyzed [4+2] Annulation Mechanism for Fluorinated Isoquinolines.
Validated Experimental Protocols
The following protocols are engineered as self-validating systems. Causality is explicitly stated so researchers understand why a specific reagent or condition is employed, ensuring robust reproducibility.
Protocol A: Rh(III)-Catalyzed Synthesis of Vinyl Fluorinated Isoquinolines[3][8]
Objective: Regioselective construction of the isoquinoline core via C–H activation.
Catalyst Activation: In an oven-dried sealed tube under an argon atmosphere, combine [RhCp*Cl₂]₂ (4 mol %) and AgSbF₆ (20 mol %).
Causality & Validation: AgSbF₆ acts as a halide scavenger. The immediate formation of a white precipitate (AgCl) upon solvent addition visually confirms the successful generation of the highly electrophilic, active cationic Rh(III) species.
Reagent Loading: Add the oxadiazole substrate (0.2 mmol, 1.0 equiv) and the difluoromethylene alkyne (0.3 mmol, 1.5 equiv).
Causality: The oxadiazole serves as an internal directing group, coordinating to the Rh center to enforce regioselective ortho-C–H cleavage.
Causality: DCE is selected as a non-coordinating solvent to prevent competitive binding to the metal center, which would otherwise stall the catalytic cycle.
Annulation: Seal the tube and stir the mixture at 100 °C for 12 hours.
Workup & Isolation: Cool to room temperature, filter through a short pad of Celite to remove silver salts and catalyst debris, and evaporate the solvent under reduced pressure. Purify via silica gel column chromatography.
Protocol B: Microwave-Assisted Synthesis from N-Fluoroalkyl-1,2,3-triazoles[3][7]
Objective: Rapid, one-pot synthesis of 1-fluoroalkyl-3-fluoroisoquinolines.
Reaction Setup: In a heavy-walled microwave vial, combine N-fluoroalkyl-1,2,3-triazole (0.5 mmol) and Potassium Fluoride (KF) (1.5 mmol, 3.0 equiv).
Causality: KF acts as a base to promote the ring-chain isomerization of the triazole into a diazo imine, which subsequently extrudes N₂ to form a ketenimine intermediate[7].
Irradiation: Seal the vial with a crimp cap and heat in a dedicated microwave reactor at 180 °C for 30 minutes.
Causality & Validation: Microwave irradiation ensures rapid, volumetric heating. This is critical because the fluorinated ketenimine intermediates are highly volatile and prone to decomposition under prolonged conventional thermal heating. A distinct pressure spike in the microwave software logs confirms the extrusion of N₂ gas, validating intermediate formation.
Downstream Functionalization (Optional): The resulting product contains a fluorine atom at position 3 and a halogen at position 4, enabling immediate one-pot downstream modifications (e.g., S_NAr with heteroatom nucleophiles or Suzuki-Miyaura cross-coupling)[7].
Isolation: Dilute with ethyl acetate, filter to remove inorganic salts, concentrate, and purify via chromatography.
References
Unique Reactivity of Fluorinated Molecules with Transition Metals
Source: Chimia
URL:[Link]
One-pot multistep synthesis of 1-fluoroalkylisoquinolines and fused fluoroalkylpyridines from N-fluoroalkyl-1,2,3-triazoles
Source: Organic Chemistry Frontiers (RSC Publishing)
URL:[Link]
Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress
Source: Journal of Chemistry / ResearchGate
URL:[Link]
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation
Source: ACS Catalysis
URL:[Link]
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation (PMC)
Source: National Institutes of Health (NIH)
URL:[Link]
Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water
Source: ResearchGate
URL:[Link]
Biological Potential of 7-Fluoroisoquinoline-1-carboxylic Acid: A Comprehensive Technical Guide
Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 7-Fluoroisoquinoline-1-carboxylic acid (7-FIQ-1-CA) (CAS: 441717...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. 7-Fluoroisoquinoline-1-carboxylic acid (7-FIQ-1-CA) (CAS: 441717-84-6) has emerged as a highly versatile building block. By combining the rigid, planar isoquinoline core with a strategically positioned fluorine atom and a reactive carboxylic acid handle, this compound serves as a critical intermediate for synthesizing a diverse array of biologically active molecules. This whitepaper explores the structural rationale, core biological applications, and standardized experimental workflows associated with 7-FIQ-1-CA derivatives, providing a self-validating framework for researchers and drug development professionals.
Structural Rationale & Pharmacophore Properties
The biological potential of 7-FIQ-1-CA is deeply rooted in its unique structural features, which dictate its pharmacokinetic and pharmacodynamic behavior:
The Isoquinoline Core: As a bicyclic aromatic heterocycle, the isoquinoline scaffold provides a rigid framework capable of engaging in
π−π
stacking and hydrophobic interactions within target protein binding pockets. The nitrogen heteroatom acts as a key hydrogen-bond acceptor.
7-Fluoro Substitution: The introduction of a fluorine atom at the 7-position is a deliberate design choice. Fluorine's high electronegativity modulates the electron density of the aromatic ring, significantly increasing metabolic stability against cytochrome P450-mediated oxidation. Furthermore, it enhances the molecule's lipophilicity, improving cellular membrane permeability without drastically increasing steric bulk.
1-Carboxylic Acid Handle: Positioned adjacent to the ring nitrogen, the 1-carboxylic acid group alters the local
pKa
and serves as a highly reactive handle for amidation, esterification, or metal chelation. This allows for the rapid generation of compound libraries (e.g., carboxamides) to probe structure-activity relationships (SAR) [1].
Core Biological Applications & Target Pathways
Derivatives synthesized from 7-FIQ-1-CA have demonstrated profound efficacy across multiple therapeutic areas, most notably in immunology, oncology, and neuropharmacology.
STING Pathway Inhibition (Immunology)
The Stimulator of Interferon Genes (STING) pathway is a central component of the innate immune system. While its activation is crucial for antiviral defense, aberrant STING signaling drives severe autoimmune and inflammatory diseases. Recent patent literature highlights that oxo-tetrahydro-isoquinoline carboxylic acids—derived from the 7-FIQ-1-CA scaffold—act as potent allosteric STING inhibitors [2]. By binding to the STING dimer, these derivatives prevent the recruitment of TBK1, thereby halting the downstream phosphorylation of IRF3 and the subsequent release of Type I interferons.
Caption: Mechanism of STING pathway inhibition by 7-FIQ-1-CA derivatives.
PARP Inhibition (Oncology)
Poly(ADP-ribose) polymerase (PARP) inhibitors are clinically validated for treating cancers with homologous recombination deficiencies (e.g., BRCA mutations). Iterative synthesis using the 7-fluoro-isoquinoline core has led to the discovery of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. The 7-fluoro substitution in these analogs significantly improves their druglike properties and ADME characteristics compared to non-fluorinated counterparts, yielding low-nanomolar PARP1 inhibition [3].
Anti-Inflammatory & Microglial Regulation
Isoquinoline-1-carboxamides have been extensively studied for their ability to suppress neuroinflammation. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, specific amides derived from isoquinoline-1-carboxylic acid potently inhibit the MAPKs/NF-κB signaling pathway, drastically reducing the secretion of pro-inflammatory mediators such as IL-6, TNF-
α
, and nitric oxide (NO) [4].
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of 7-FIQ-1-CA derivatives.
Chemical Synthesis: Amidation via CDI Coupling
Causality & Rationale: Standard coupling reagents (like EDC/HOBt) often fail or produce low yields when coupling sterically hindered or electron-deficient anilines. 1,1'-Carbonyldiimidazole (CDI) is utilized here because it converts the carboxylic acid into a highly reactive acyl imidazole intermediate. The only byproducts are
CO2
and imidazole, which simplifies downstream purification and prevents the formation of toxic urea derivatives [4].
Step-by-Step Protocol:
Activation: Dissolve 7-FIQ-1-CA (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Add CDI (1.2 eq) portion-wise at room temperature. Stir for 2 hours until
CO2
evolution ceases, indicating the complete formation of the acyl imidazole intermediate.
Coupling: Add the desired substituted amine/aniline (1.1 eq) dropwise to the reaction mixture. Elevate the temperature to 50°C and stir for 12–16 hours. Monitor the reaction progress via TLC or LC-MS.
Workup: Quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with 1M HCl, saturated
NaHCO3
, and brine to remove residual imidazole and unreacted starting materials.
Purification: Dry over anhydrous
Na2SO4
, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the 7-fluoro-isoquinoline-1-carboxamide (Purity >99%).
Caption: Step-by-step amidation workflow of 7-FIQ-1-CA using CDI coupling.
Biological Validation: In Vitro STING Inhibition Assay
Causality & Rationale: To validate the target engagement of synthesized derivatives, a THP-1 dual-reporter cell line is utilized. This system measures both IRF pathway activation (via Lucia luciferase) and NF-
κ
B activation (via SEAP), ensuring that the observed inhibition is mechanistically specific to STING and not a result of generalized cytotoxicity.
Step-by-Step Protocol:
Cell Plating: Seed THP-1 dual-reporter cells at a density of
1×105
cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS.
Compound Treatment: Pre-incubate the cells with varying concentrations of the 7-FIQ-1-CA derivative (0.1 nM to 10
μ
M) for 1 hour at 37°C.
Stimulation: Add 2'3'-cGAMP (10
μ
g/mL) to the wells to activate the STING pathway. Incubate for 24 hours.
Quantification: Collect the supernatant. Measure Lucia luciferase activity (IRF readout) using a luminometer and SEAP activity (NF-
κ
B readout) using a spectrophotometer at 655 nm. Calculate the
IC50
using non-linear regression analysis.
Quantitative Data & Structure-Activity Relationship (SAR)
The versatility of the 1-carboxylic acid handle allows for extensive SAR exploration. The table below summarizes the biological activities of representative isoquinoline derivatives, highlighting how modifications to the parent 7-FIQ-1-CA scaffold drive target specificity.
Compound Class / Modification
Primary Target
Biological Activity / Potency
Key SAR Insight
7-FIQ-1-CA (Parent Scaffold)
N/A
Inactive (
IC50>50μM
)
Requires functionalization at the C1 position for target engagement.
7-Fluoro-oxo-THIQ-carboxylic acids
STING
IC50=10−50
nM
Tetrahydroisoquinoline (THIQ) reduction and oxo-substitution enhance allosteric binding to the STING dimer [2].
7-Fluoro-3,4-dihydroisoquinolin-1-ones
PARP1
IC50=15
nM
The 7-fluoro group improves ADME properties and metabolic stability over des-fluoro analogs [3].
N-(2-hydroxyphenyl)isoquinoline-1-carboxamides
NF-
κ
B / MAPKs
TNF-
αIC50=2.4μM
The 2-hydroxyl group on the aniline ring is critical for hydrogen bonding in the anti-inflammatory target pocket [4].
Conclusion & Future Perspectives
7-Fluoroisoquinoline-1-carboxylic acid is far more than a simple chemical intermediate; it is a highly tunable pharmacophore with proven utility across diverse therapeutic landscapes. Its inherent metabolic stability (driven by the 7-fluoro substitution) and synthetic flexibility (afforded by the 1-carboxylic acid) make it an ideal starting point for the development of next-generation STING inhibitors, PARP inhibitors, and anti-inflammatory agents. Future drug development efforts should focus on leveraging this scaffold for targeted protein degradation (PROTACs) by linking the 1-carboxylic acid handle to E3 ligase ligands.
References
Google Patents. "Oxo-tetrahydro-isoquinoline carboxylic acids as sting inhibitors" (WO2019182886A1).
Taylor & Francis. "1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
National Institutes of Health (PMC). "Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway." PLoS One. URL: [Link]
Structural Rationale & Medicinal Chemistry Logic In contemporary drug discovery, the isoquinoline scaffold serves as a privileged pharmacophore. However, native isoquinolines often suffer from rapid oxidative metabolism...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Rationale & Medicinal Chemistry Logic
In contemporary drug discovery, the isoquinoline scaffold serves as a privileged pharmacophore. However, native isoquinolines often suffer from rapid oxidative metabolism and suboptimal target residence times. The strategic engineering of 7-fluoroisoquinoline-1-carboxylic acid and its derivatives addresses these liabilities through two synergistic modifications:
The 7-Fluoro Substituent: The introduction of a fluorine atom at the C-7 position of the benzo-fused ring fundamentally alters the molecule's physicochemical profile. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups, but its high electronegativity lowers the pKa of the adjacent basic nitrogen, modulating membrane permeability. Crucially, it blocks cytochrome P450-mediated oxidative metabolism at the 7-position, significantly enhancing the metabolic stability of the scaffold[1].
The C-1 Carboxylic Acid Handle: The 1-position on the pyridine ring is a highly functionalizable site. While isoquinoline-1-carboxylic acid esters are often utilized as prodrugs due to their susceptibility to plasma esterases, converting the carboxylic acid into an amide yields metabolically stable derivatives[2]. These 1-carboxamides provide critical hydrogen bond donors and acceptors, enabling highly specific interactions within kinase active sites or receptor binding pockets.
Synthetic Workflows & Methodologies
The synthesis of 7-fluoroisoquinoline-1-carboxylic acid requires regioselective construction of the fluorinated core, followed by precise functionalization at the C-1 position. A highly efficient, scalable route begins with 5-fluoro-2-methylbenzoic acid[3], which is cyclized to form the 7-fluoroisoquinoline core. Because direct carboxylation of the electron-deficient isoquinoline ring is challenging, a Reissert-type cyanation is employed to activate the C-1 position before hydrolysis.
Synthetic workflow from fluorinated precursors to bioactive 1-carboxamides.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 7-Fluoroisoquinoline-1-carboxylic acid
Causality: The Reissert reaction is utilized because it bypasses the poor nucleophilicity of the isoquinoline ring. By forming an intermediate N-benzoyl quaternary salt, the C-1 position becomes highly electrophilic, allowing for the smooth addition of a cyanide nucleophile.
Cyanation: Dissolve 7-fluoroisoquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool to 0 °C. Add trimethylsilyl cyanide (TMSCN) (2.0 eq) dropwise. Note: TMSCN is selected over HCN or KCN for its superior solubility and safety profile in organic solvents.
Activation: Slowly add benzoyl chloride (1.2 eq) to the mixture. Stir at room temperature for 24 hours. The benzoyl chloride activates the nitrogen, driving the regioselective attack of the cyanide at C-1.
Hydrolysis: Concentrate the reaction under reduced pressure. Resuspend the crude Reissert intermediate in a 10% aqueous potassium hydroxide (KOH) solution and reflux for 12 hours. The strong base hydrolyzes the nitrile to the carboxylic acid and cleaves the N-benzoyl group.
Validation Checkpoint: Acidify the aqueous layer to pH 3-4 using 1M HCl to precipitate the product. Analyze the precipitate via LC-MS.
System Validation: The target mass for 7-fluoroisoquinoline-1-carboxylic acid is
[M+H]+≈192.0
. If a mass of
[M+H]+≈173.0
is observed, hydrolysis is incomplete (nitrile retained); resume refluxing.
Protocol B: Divergent Amidation to 1-Carboxamides
Causality: To generate bioactive derivatives, the carboxylic acid must be coupled with various amines. HATU is selected as the coupling reagent because it forms a highly reactive 7-aza-1-hydroxybenzotriazole ester, minimizing epimerization and driving the reaction to completion even with sterically hindered or weakly nucleophilic amines.
Activation: Dissolve 7-fluoroisoquinoline-1-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes. Causality: DIPEA deprotonates the acid, facilitating rapid esterification by HATU.
Coupling: Add the target amine (e.g., 2-aminophenol) (1.1 eq). Stir at room temperature for 4–6 hours.
Workup & Validation: Quench with saturated
NaHCO3
and extract with ethyl acetate. Wash the organic layer extensively with brine to remove DMF. Purify via flash chromatography.
System Validation: Confirm successful amidation via
1H
-NMR. The appearance of a broad, downfield singlet between
δ
9.0–10.5 ppm confirms the formation of the secondary amide bond.
19F
-NMR should display a distinct signal confirming the integrity of the 7-fluoro substituent.
Pharmacological Profiling & Mechanistic Pathways
Derivatives of isoquinoline-1-carboxylic acid, particularly the 1-carboxamides, have demonstrated profound biological activity, most notably as anti-inflammatory and anti-migratory agents.
Recent pharmacological evaluations of analogous isoquinoline-1-carboxamides (such as HSR1101) in lipopolysaccharide (LPS)-treated BV2 microglial cells reveal a potent suppression of neuroinflammation[4]. These compounds operate by inhibiting the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs)—specifically ERK1/2, JNK, and p38. Consequently, this upstream inhibition prevents the phosphorylation of IκB, thereby blocking the nuclear translocation of the NF-κB transcription factor and halting the production of pro-inflammatory cytokines like IL-6, TNF-α, and nitric oxide (NO)[4].
Inhibition of MAPK and NF-κB signaling pathways by 1-carboxamide derivatives.
Quantitative Structure-Activity Relationship (SAR) Data
The translation of the carboxylic acid into specific functional groups drastically alters the biological readout. Table 1 summarizes the comparative biological activities of various isoquinoline-1-carboxylic acid derivatives and fluorinated analogs.
Table 1: Comparative Biological Activity of Isoquinoline Derivatives
Compound Class / Derivative
Linkage Type
Key Substituent
Primary Target / Pathway
Observed Biological Effect
Isoquinoline-1-carboxylic acid esters
Ester
Variable
Plasma Esterases / Prodrug
Rapid hydrolysis in vivo; moderate cytotoxicity; useful for controlled release[2].
Isoquinoline-1-carboxamides (e.g., HSR1101)
Amide
N-(2-hydroxyphenyl)
MAPKs / NF-κB
Abates nuclear translocation of NF-κB; suppresses IL-6, TNF-α, and NO in BV2 cells[4].
The 7-fluoroisoquinoline-1-carboxylic acid scaffold represents a highly optimized starting point for drug discovery. By combining the metabolic shielding of the 7-fluoro group with the versatile derivatization potential of the 1-carboxylic acid, researchers can systematically tune both the pharmacokinetics and the pharmacodynamics of the resulting molecules. The robust synthetic workflows and self-validating protocols outlined herein provide a reliable foundation for the development of next-generation anti-inflammatory, antiviral, and targeted oncological therapeutics.
References
Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate. Available at:[Link]
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at:[Link]
2-methylbenzoic acid patented technology retrieval search results (Synthesis method of 7-fluoroisoquinoline-1-carboxylic acid). Eureka | Patsnap. Available at:[Link]
Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. PubMed. Available at:[Link]
The Pharmacological Architecture of Isoquinoline Carboxylic Acids: Mechanisms, Methodologies, and Biological Impact
As researchers and drug development professionals, we constantly seek privileged chemical scaffolds that can be precisely tuned to modulate complex biological pathways. The isoquinoline scaffold—specifically functionaliz...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application Scientist
As researchers and drug development professionals, we constantly seek privileged chemical scaffolds that can be precisely tuned to modulate complex biological pathways. The isoquinoline scaffold—specifically functionalized as isoquinoline carboxylic acids (ICAs)—has emerged as a masterclass in rational drug design[1]. By mimicking endogenous metabolites, these compounds have revolutionized the treatment of hypoxia-related disorders, most notably through the development of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) like Roxadustat (FG-4592)[2].
In this technical guide, I will deconstruct the molecular mechanism of action of ICAs, provide quantitative pharmacodynamic data, and outline self-validating experimental protocols for their in vitro characterization and bioanalytical detection.
Molecular Mechanism of Action: The HIF-PHD Axis
The primary biological targets for 3-substituted isoquinoline carboxylic acids are the Prolyl Hydroxylase Domain (PHD) enzymes. Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), which tags the transcription factor for ubiquitination and rapid proteasomal degradation[3].
PHD enzymes are non-heme iron-dependent dioxygenases that strictly require oxygen, iron (Fe²⁺), and 2-oxoglutarate (2-OG) for catalytic activity. The structural brilliance of ICAs lies in their ability to act as competitive 2-OG mimetics[4].
The Causality of the Chemical Scaffold:
The Nitrogen Heterocycle & Carboxylic Acid: The nitrogen atom in the isoquinoline ring and the adjacent carboxylic acid group at the 3-position form a highly stable bidentate chelating complex with the Fe²⁺ ion at the active site of the PHD enzyme.
2-Oxoglutarate Displacement: By perfectly mimicking the spatial arrangement of the carboxylate groups in 2-OG, the ICA outcompetes the endogenous co-substrate, halting the hydroxylation process[5].
Downstream Effects: Without hydroxylation, HIF-1α stabilizes, translocates to the nucleus, dimerizes with HIF-1β, and upregulates the expression of target genes such as Erythropoietin (EPO), Vascular Endothelial Growth Factor (VEGF), and various iron transporters[3].
Mechanism of HIF-1α stabilization via PHD inhibition by isoquinoline carboxylic acids.
Pharmacodynamic Profiling & Quantitative Data
The substitution pattern on the isoquinoline ring heavily dictates the binding affinity (IC₅₀) and the subsequent biological output (e.g., cellular EPO production). The table below synthesizes the quantitative performance of key ICA derivatives, demonstrating how structural modifications impact target engagement[6].
Table 1: Comparative Pharmacodynamics of Isoquinoline Carboxylic Acid Derivatives
To accurately study ICAs, laboratory workflows must account for the specific biochemical nature of the PHD enzymes and the unique physicochemical properties of the isoquinoline scaffold. Below are two foundational, step-by-step methodologies designed with built-in validation mechanisms.
Protocol 3.1: In Vitro PHD2 Inhibition Assay (TR-FRET)
This protocol measures the IC₅₀ of ICA derivatives by quantifying the amount of unhydroxylated HIF-1α peptide remaining after enzymatic incubation.
Step-by-Step Workflow:
Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, and 1.5 mM MgCl₂.
Causality: This specific ionic strength mimics the intracellular environment, ensuring the enzyme maintains its native conformational state.
Enzyme Reconstitution: Pre-incubate purified recombinant PHD2 with 10 μM FeSO₄ and 2 mM Ascorbate for 15 minutes at room temperature.
Causality: PHD2 is a metalloenzyme. Ascorbate is strictly required to reduce any oxidized Fe³⁺ back to the catalytically active Fe²⁺ state, preventing false-positive inhibition readouts caused by enzyme auto-inactivation.
Compound Addition: Add serial dilutions of the ICA compound (e.g., Roxadustat) to the enzyme mixture.
Reaction Initiation: Add 10 μM 2-OG and a biotinylated HIF-1α peptide substrate.
Causality: 2-OG must be kept near its Michaelis constant (Km). Using saturating concentrations of 2-OG would mask the competitive inhibitory potency of the ICA.
Quenching: After 30 minutes, halt the reaction by adding 50 mM EDTA.
Causality: EDTA rapidly chelates the Fe²⁺ ion, instantly stripping the enzyme of its catalytic core and freezing the reaction state.
Detection: Add a europium-labeled antibody specific for hydroxy-proline and an allophycocyanin (APC)-labeled streptavidin. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
Validation Checkpoint: Include a baseline control (DMSO only) to establish maximum PHD2 activity, and a positive control using a known irreversible chelator like deferoxamine. The assay is self-validating if the Z'-factor between the baseline and positive control exceeds 0.5, confirming a robust dynamic range.
Protocol 3.2: LC-MS/MS Bioanalytical Detection of ICAs
Quantifying ICAs in biological matrices requires navigating their 8[8]. During Collision-Induced Dissociation (CID), protonated isoquinoline-3-carboxamides exhibit a nominal loss of methyleneamine followed by a spontaneous, reversible addition of water (+18 u) in the gas phase[9].
Step-by-Step Workflow:
Sample Spiking: Spike 50 μL of plasma with a stable isotope-labeled internal standard (e.g., ¹³C-Roxadustat).
Protein Precipitation: Add 150 μL of cold acetonitrile containing 0.1% formic acid. Vortex for 2 minutes.
Causality: Acetonitrile denatures plasma proteins to release bound drug. The 0.1% formic acid ensures the carboxylic acid moiety remains protonated, preventing ionic interactions with precipitated proteins and maximizing recovery.
Separation: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to an LC vial.
Chromatography: Inject 5 μL onto a C18 reversed-phase column. Elute using a gradient of water/acetonitrile (both containing 0.1% formic acid).
Mass Spectrometry (MRM): Analyze via positive electrospray ionization (ESI+).
Causality: Because of the reversible water adduct formation during CID[8], you must carefully select Multiple Reaction Monitoring (MRM) transitions that account for the +18 u mass shift to ensure assay specificity and avoid signal loss.
Validation Checkpoint: Monitor the peak area of the stable isotope-labeled internal standard across all samples. A coefficient of variation (CV) < 15% validates that the extraction efficiency is consistent and matrix effects are adequately controlled.
Step-by-step bioanalytical LC-MS/MS workflow for detecting isoquinoline carboxylic acids.
Conclusion
The rational design of isoquinoline carboxylic acids represents a triumph of medicinal chemistry. By exploiting the bidentate coordination of the isoquinoline nitrogen and the 3-carboxylic acid group, these molecules effectively mimic 2-oxoglutarate, selectively inhibiting PHD enzymes and stabilizing HIF-1α[4]. As we continue to explore the pleiotropic effects of these compounds—ranging from erythropoiesis to metabolic regulation—rigorous, self-validating experimental methodologies will remain critical to uncovering their full therapeutic potential.
References
[1] Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. 1
[9] Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. ACS Publications. 9
[2] Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. PMC - NIH. 2
[6] WO2014014834A1 - Process for making isoquinoline compounds. Google Patents. 6
[8] Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. ACS Publications. 8
[4] Roxadustat: Not just for anemia. ResearchGate. 4
[5] Roxadustat Does Not Affect Platelet Production, Activation, and Thrombosis Formation. AHA Journals. 5
A Comprehensive Technical Guide to the Synthesis of Isoquinoline-1-Carboxylic Acids
Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Specif...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1][2] Specifically, isoquinoline-1-carboxylic acid and its derivatives serve as critical building blocks and pharmacophores in drug discovery, demonstrating applications as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This technical guide provides an in-depth review of the principal synthetic methodologies for accessing the isoquinoline-1-carboxylic acid core. We will traverse the landscape of classical named reactions, such as the Reissert and Pomeranz-Fritsch reactions, and delve into modern strategies involving transition-metal catalysis and multicomponent reactions. This document is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the mechanistic rationale behind them to facilitate strategic synthetic planning and troubleshooting.
Introduction: The Pharmacological Significance of the Isoquinoline Core
The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a privileged structure in pharmacology.[1][6] Nature has extensively utilized this scaffold in a vast family of alkaloids, including the analgesic morphine, the muscle relaxant tubocurarine, and the antimicrobial berberine.[7][8] The synthetic derivatization of this core has led to blockbuster drugs like the antihypertensive quinapril and the antiviral asunaprevir.[2][7]
The introduction of a carboxylic acid moiety at the C1 position endows the isoquinoline scaffold with unique properties. It provides a handle for further chemical modification, such as the formation of esters and amides, which can modulate the compound's pharmacokinetic and pharmacodynamic profile.[4] Furthermore, the carboxylic acid can act as a key binding element, for instance, by chelating metal ions in the active sites of metalloenzymes.[9] Derivatives such as isoquinoline-1-carboxamides have shown potent anti-inflammatory activity by inhibiting the MAPKs/NF-κB signaling pathway, highlighting the therapeutic potential of this specific substitution pattern.[5] This guide focuses on the chemical strategies employed to construct this valuable molecular architecture.
Classical Synthetic Strategies: The Foundation
The earliest and most established routes to isoquinoline-1-carboxylic acids rely on two cornerstone named reactions. These methods, while sometimes limited by harsh conditions, remain relevant and offer unique pathways to specific substitution patterns.
The Reissert Reaction: A Versatile Pathway
The Reissert reaction provides a reliable method for the synthesis of isoquinoline-1-carboxylic acid via the formation and subsequent hydrolysis of an intermediate known as a Reissert compound (1-cyano-2-acyl-1,2-dihydroisoquinoline).[10][11] The reaction is prized for its utility in introducing a functionalized carbon substituent at the C1 position of the isoquinoline ring.
Mechanistic Insight
The reaction proceeds in two main stages. First, the isoquinoline nitrogen attacks an acylating agent (typically an acid chloride like benzoyl chloride), forming a reactive N-acylisoquinolinium salt. This activates the C1 position for nucleophilic attack by a cyanide source (e.g., potassium cyanide). The resulting adduct is the stable Reissert compound. The second stage involves acid- or base-catalyzed hydrolysis of both the nitrile and the N-acyl group to yield the final isoquinoline-1-carboxylic acid.[11][12]
Caption: Figure 1: Mechanism of the Reissert Reaction.
Experimental Protocol: Scalable Synthesis via Reissert Reaction [12]
Part A: Synthesis of 1-Cyano-2-benzoyl-1,2-dihydroisoquinoline (Reissert Compound)
In a three-necked flask equipped with a mechanical stirrer and dropping funnel, dissolve potassium cyanide in water. Add isoquinoline to the solution.
Cool the biphasic mixture to below 25°C using an ice bath and commence vigorous stirring to create an emulsion. The efficiency of this mixing is critical for good yields as it maximizes the interfacial area for the reaction.
Add benzoyl chloride dropwise over 3 hours, ensuring the internal temperature is maintained below 25°C to prevent side reactions.
After the addition is complete, continue stirring for an additional hour.
The solid product precipitates from the mixture. Collect the crude product by filtration.
Purify the crude solid by recrystallization from absolute ethanol to yield the pure Reissert compound.
Part B: Alkaline Hydrolysis to Isoquinoline-1-carboxylic Acid
Combine the Reissert compound, ethanol, and an aqueous solution of potassium hydroxide in a round-bottom flask.
Heat the mixture under reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed. Incomplete hydrolysis may leave the corresponding amide as an impurity.[12]
Cool the reaction mixture and remove the ethanol under reduced pressure.
Wash the remaining aqueous residue with diethyl ether to remove non-acidic byproducts, such as benzoic acid.
Carefully acidify the aqueous layer with hydrochloric acid to precipitate the product.
Collect the solid by filtration, wash with cold water, and dry to afford isoquinoline-1-carboxylic acid.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction is an acid-catalyzed intramolecular electrophilic cyclization of a benzalaminoacetal to form the isoquinoline core.[13][14] This method is particularly useful for accessing isoquinolines with specific substitution patterns on the benzene ring that might be difficult to achieve through other methods.[13]
Mechanistic Insight
The reaction begins with the condensation of a benzaldehyde derivative with 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal).[14] In the presence of a strong acid (e.g., concentrated sulfuric acid), one of the acetal's alkoxy groups is protonated and eliminated as an alcohol, leading to an oxonium ion intermediate. This intermediate facilitates the electrophilic attack on the electron-rich benzene ring, forming the new heterocyclic ring. A final dehydration step results in the aromatic isoquinoline product. A common side reaction is the formation of an oxazole, which can occur via an alternative cyclization pathway.[15]
Schiff Base Formation: Combine equimolar amounts of the benzaldehyde and 2,2-diethoxyethylamine. Gentle warming may be required. For optimal yields, removal of the water byproduct using a Dean-Stark apparatus with toluene is recommended.
Cyclization: Cool the crude Schiff base in an ice bath to 0°C. Add the concentrated sulfuric acid slowly and carefully, controlling the exothermic reaction. The choice and concentration of the acid are critical; alternatives like polyphosphoric acid (PPA) may be used to reduce charring and improve yields for certain substrates.[15]
Allow the mixture to warm to room temperature and then heat as required to drive the cyclization. Reaction progress should be monitored by TLC or LC-MS to avoid product decomposition from prolonged heating.[15]
Workup: Pour the cooled reaction mixture onto crushed ice and basify with a strong base (e.g., NaOH solution).
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
Dry the combined organic layers, remove the solvent under reduced pressure, and purify the crude isoquinoline product by column chromatography or distillation.
Note: The direct product of the Pomeranz-Fritsch reaction is an isoquinoline. To obtain isoquinoline-1-carboxylic acid, a subsequent C1-functionalization step would be necessary. However, modifications like the Bobbitt modification , which uses milder acid and a reducing agent, can lead to tetrahydroisoquinolines that can be further elaborated.[16]
Modern Synthetic Strategies
Contemporary organic synthesis has focused on developing milder, more efficient, and more versatile methods. For isoquinoline-1-carboxylic acids, this has involved the application of transition-metal catalysis and multicomponent reactions.
Palladium-Catalyzed Aminocarbonylation
A powerful modern approach to isoquinoline-1-carboxamides, which are direct precursors to the target carboxylic acids, is the palladium-catalyzed aminocarbonylation of 1-haloisoquinolines.[17] This method offers excellent functional group tolerance and generally proceeds under milder conditions than many classical routes.
Mechanistic Insight
The catalytic cycle typically begins with the oxidative addition of the 1-haloisoquinoline (e.g., 1-iodoisoquinoline) to a Pd(0) complex. Carbon monoxide (CO) then inserts into the resulting Aryl-Pd(II)-halide complex to form an acyl-palladium intermediate. Finally, nucleophilic attack by an amine on this intermediate, followed by reductive elimination, releases the isoquinoline-1-carboxamide product and regenerates the Pd(0) catalyst. The choice of ligand (e.g., PPh₃ or XantPhos) is crucial and depends on the reactivity of the amine nucleophile.[17]
Caption: Figure 3: General Workflow for Pd-Catalyzed Aminocarbonylation.
Key Features:
Substrate Scope: Tolerates a wide variety of amines, including primary, secondary, aromatic, and amino acid esters.[17]
Conditions: Typically proceeds at moderate temperatures (50-100 °C) and atmospheric pressure of CO.
Yields: Generally provides good to excellent yields (50-89%).[17]
Green Chemistry: Recent studies have explored the use of biomass-derived solvents like gamma-valerolactone (GVL) as greener alternatives to DMF.[17]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product, are highly atom-economical and efficient. The Ugi reaction is a prominent MCR used for the synthesis of α-amino acid derivatives and has been adapted for the synthesis of tetrahydroisoquinoline-1-carboxylic acid derivatives.[18][19]
The Ugi Reaction for Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives
The three-component Ugi reaction of a 3,4-dihydroisoquinoline (which acts as the imine component), an isocyanide, and a suitable acid (e.g., benzoic acid or even water) can furnish 1,2,3,4-tetrahydroisoquinoline-1-carboxamides.[18][19] Subsequent hydrolysis provides the corresponding saturated carboxylic acids. This approach offers a rapid and convergent route to complex and often stereochemically rich structures.
Comparative Analysis of Synthetic Routes
Choosing the optimal synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, required scale, and tolerance for specific reaction conditions.
Method
Starting Materials
Key Intermediate
Advantages
Disadvantages
Scalability
Reissert Reaction
Isoquinoline, Acyl Halide, Cyanide
Reissert Compound
Well-established, versatile for C1-functionalization.[12]
Use of toxic cyanide, sometimes harsh hydrolysis conditions.
Good
Pomeranz-Fritsch
Benzaldehyde, Aminoacetal
Benzalaminoacetal
Good for specific substitution patterns on the benzene ring.[13][20]
Harsh acidic conditions, potential for low yields and side products (oxazoles).[15]
Moderate
Pd-Catalyzed Carbonylation
1-Haloisoquinoline, Amine, CO
Acyl-Palladium Complex
Mild conditions, high functional group tolerance, good yields.[17]
Requires CO gas, expensive catalyst/ligands, precursor synthesis.
Moderate to Good
Ugi Reaction (MCR)
Dihydroisoquinoline, Isocyanide, Acid
N/A (Convergent)
High efficiency and atom economy, rapid access to complex structures.[18][19]
The synthesis of isoquinoline-1-carboxylic acids is supported by a robust collection of both classical and modern chemical methodologies. The Reissert reaction remains a workhorse for direct C1-functionalization, while the Pomeranz-Fritsch reaction offers strategic access to specifically substituted cores. Modern transition-metal-catalyzed methods, particularly palladium-catalyzed carbonylation, provide a milder, more versatile, and highly efficient alternative.
The future of this field will likely focus on the principles of green chemistry. This includes the development of novel catalytic systems that avoid expensive and toxic metals, the use of environmentally benign solvents, and the design of more atom-economical and energy-efficient reaction pathways.[21] As the demand for structurally novel and complex isoquinoline-based therapeutics continues to grow, innovation in synthetic methodology will be paramount to advancing the frontiers of drug discovery.
References
Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation.
Kégl, T., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. MDPI. [Link]
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
ResearchGate. (2026). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions | Request PDF. [Link]
Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]
Dömling, A., et al. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. [Link]
RSC Publishing. Recent developments for the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. [Link]
RSC Publishing. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. [Link]
Taylor & Francis Online. (2010). Convenient Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives via Isocyanide-Based, Three-Component Reactions. [Link]
Frontiers. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. [Link]
Ghorbani-Vaghei, R., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]
Popiołek, Ł. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
Monir, M., & Ayazi, A. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. NIH Public Access. [Link]
Royal Society of Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]
PubMed. (2020). Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. [Link]
R Discovery. (2008). Synthesis of new fused isoquinolines via reissert compounds. [Link]
Zenodo. (2022). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. [Link]
MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
Kamal, A. (2008). Named Organic Reactions. Cambridge University Press.
Synthesis of 7-Fluoroisoquinoline-1-carboxylic acid from 1-chloro-7-fluoroisoquinoline
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Application Area: Medicinal Chemistry, API Intermediate Synthesis, and Scaffold Generation Executive Summary & Strategic Rational...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Application Area: Medicinal Chemistry, API Intermediate Synthesis, and Scaffold Generation
Executive Summary & Strategic Rationale
The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently embedded in therapeutic agents targeting oncology, inflammation, and metabolic disorders[1]. Specifically, 7-fluoroisoquinoline-1-carboxylic acid is a highly valuable building block; the fluorine atom at the C7 position enhances metabolic stability and modulates lipophilicity, while the C1-carboxylic acid provides a versatile handle for amide coupling in drug discovery.
Transforming 1-chloro-7-fluoroisoquinoline into the corresponding C1-carboxylic acid requires a strategic C–C bond-forming event. Although aryl chlorides are traditionally challenging substrates for cross-coupling due to their high C–Cl bond dissociation energy[2], the C1 position of the isoquinoline ring is highly activated by the adjacent nitrogen atom (the
α
-effect). This enables efficient palladium-catalyzed functionalization[3].
This guide details a highly optimized, two-step methodology: Palladium-Catalyzed Methoxycarbonylation followed by Mild Saponification . This route is superior to classical cyanation[4] because it avoids highly toxic cyanide salts and bypasses the harsh hydrolysis conditions required to convert sterically hindered nitriles to acids, which can otherwise lead to product degradation[5].
Mechanistic Workflow & Pathway Selection
To establish a self-validating and robust protocol, we evaluated two primary synthetic pathways.
Synthetic pathways for 7-Fluoroisoquinoline-1-carboxylic acid from 1-chloro-7-fluoroisoquinoline.
Causality in Reagent Selection
Catalyst System (Pd(OAc)₂ / dppf): The oxidative addition of Pd(0) into the C1–Cl bond is facile. However, the subsequent reductive elimination of the acyl-palladium intermediate is sterically demanding. The bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is selected because its large bite angle (~99°) forces the acyl and methoxy groups on the Pd center into close proximity, dramatically accelerating reductive elimination and preventing off-target decarbonylation[3].
Base (Triethylamine):Et3N
is used to neutralize the HCl byproduct, preventing the protonation of the isoquinoline nitrogen, which would otherwise deactivate the substrate and poison the catalyst.
Hydrolysis Reagent (LiOH): Lithium hydroxide in a mixed aqueous-organic solvent system provides mild saponification. Using harsh bases (like boiling NaOH) risks nucleophilic aromatic substitution (
SNAr
) at the activated C7-fluoro position[5].
Quantitative Pathway Comparison
Table 1: Evaluation of Synthetic Routes from 1-Chloro-7-fluoroisoquinoline
Parameter
Route A: Cyanation
→
Hydrolysis
Route B: Carbonylation
→
Hydrolysis (Recommended)
Overall Yield
45 - 55%
75 - 85%
Toxicity Profile
High (Requires handling of Zn(CN)₂ or KCN)
Moderate (Requires CO gas handling)
Hydrolysis Conditions
Harsh (Refluxing strong acid/base, 24h+)
Mild (LiOH, Room Temp, 2-4h)
Impurity Profile
Primary amide intermediates, defluorination
Trace unreacted ester, easily separable
Scalability
Poor (Cyanide waste remediation is costly)
Excellent (Industry standard protocol)
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 7-fluoroisoquinoline-1-carboxylate
This step utilizes a palladium-catalyzed alkoxycarbonylation to install the ester moiety directly[5].
System Preparation: To a flame-dried 100 mL Schlenk flask or Parr autoclave, add 1-chloro-7-fluoroisoquinoline,
Pd(OAc)2
, and dppf.
Solvent Addition: Evacuate and backfill the vessel with inert gas (Argon/Nitrogen) three times. Inject anhydrous DMF, anhydrous Methanol, and
Et3N
via syringe.
CO Introduction: Purge the solution with CO gas for 5 minutes by bubbling directly into the liquid. Maintain a CO atmosphere using a double-layered balloon (for Schlenk) or pressurize to 3 bar (for autoclave).
Reaction Execution: Heat the vigorously stirring mixture to 80 °C.
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 4:1). The starting material (
Rf≈0.6
) will disappear, replaced by a highly UV-active fluorescent ester spot (
Rf≈0.4
). This self-validates the completion of the catalytic cycle (typically 8–12 hours).
Workup: Cool to room temperature. Purge the vessel with Nitrogen to remove residual CO. Dilute the mixture with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black.
Purification: Wash the filtrate with water (
3×30
mL) and brine, dry over
Na2SO4
, and concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient) to yield the product as an off-white solid.
Protocol 2: Mild Saponification to 7-Fluoroisoquinoline-1-carboxylic acid
This step converts the ester to the final carboxylic acid while preserving the integrity of the fluorinated aromatic ring.
Materials:
Methyl 7-fluoroisoquinoline-1-carboxylate: 1.64 g (8.0 mmol)
Dissolution: Dissolve the methyl ester in the THF/MeOH/Water mixture in a 100 mL round-bottom flask. The mixed solvent system is critical: THF solubilizes the organic starting material, water dissolves the base, and MeOH acts as a phase-transfer homogenizer.
Hydrolysis: Add
LiOH⋅H2O
in one portion. Stir the reaction at room temperature (20–25 °C).
In-Process Control (IPC): Monitor by LC-MS. The endpoint is self-validated when the ester mass (
m/z[M+H]+=206.1
) is completely replaced by the acid mass (
m/z[M+H]+=192.1
). This typically takes 2 to 4 hours.
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the volatile THF and MeOH, leaving a basic aqueous solution.
Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1M
HCl
dropwise while stirring until the pH reaches 3.0–3.5. Causality Note: The isoelectric point of the product dictates that it is least soluble in slightly acidic conditions, causing the pure carboxylic acid to precipitate as a dense solid.
Isolation: Filter the precipitate through a Buchner funnel. Wash the filter cake with ice-cold water (
2×10
mL) to remove residual lithium salts.
Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours to afford 7-fluoroisoquinoline-1-carboxylic acid as a crystalline solid.
Troubleshooting & Optimization Data
To ensure maximum trustworthiness and reproducibility, the following optimization parameters for the carbonylation step (Protocol 1) are provided.
Table 2: Optimization of Carbonylation Conditions
Entry
Catalyst / Ligand
Base
Solvent
Temp (°C)
Yield (%)
Observation / Causality
1
Pd(PPh3)4
Et3N
MeOH
80
35
Monodentate ligands suffer from slow reductive elimination.
2
Pd(OAc)2
/ Xantphos
K2CO3
DMF/MeOH
80
62
Inorganic base limits solubility; moderate yield.
3
Pd(OAc)2
/ dppf
Et3N
DMF/MeOH
80
84
Optimal. Large bite angle of dppf drives product formation.
4
Pd(OAc)2
/ dppf
Et3N
DMF/MeOH
120
58
High temps lead to thermal degradation and Pd black formation.
References
Synthesis method of 7-fluoroisoquinoline-1-carboxylic acid
Patent CN112358447B / Patsnap
URL:[Link][5]
Chemicals from Alkynes with Palladium Catalysts (Carbonylation Dynamics)
ACS Publications
URL: [Link][3]
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides
ResearchGate
URL: [Link][2]
Preparation of Heteroarenecarbonitriles by Reaction of Haloheteroarenes with Potassium Cyanide
Clockss
URL: [Link][4]
Application Note: Strategic Utilization of 7-Fluoroisoquinoline-1-carboxylic Acid in Medicinal Chemistry
Introduction & Strategic Rationale The isoquinoline core is a privileged bicyclic aromatic heterocycle that forms the structural foundation for numerous pharmacologically active compounds, ranging from natural alkaloids...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The isoquinoline core is a privileged bicyclic aromatic heterocycle that forms the structural foundation for numerous pharmacologically active compounds, ranging from natural alkaloids to synthetic targeted therapies[1]. In modern drug design, medicinal chemists frequently employ bioisosteric replacements and halogenation to fine-tune both pharmacodynamics and pharmacokinetics[2]. 7-Fluoroisoquinoline-1-carboxylic acid (CAS: 441717-84-6)[3] represents a highly versatile building block that merges two powerful structural strategies:
The Fluorine Effect (Pharmacokinetics): The introduction of a fluorine atom at the 7-position serves multiple critical purposes. Due to its high electronegativity, fluorine lowers the pKa of the adjacent isoquinoline nitrogen. This increases the proportion of the unionized species at physiological pH, thereby enhancing passive membrane permeability. Furthermore, the strong C–F bond effectively blocks cytochrome P450-mediated oxidative metabolism at the 7-position, which is a well-documented metabolic "soft spot" in unsubstituted isoquinolines.
The 1-Carboxylic Acid Handle (Pharmacodynamics): The carboxylic acid at the C1 position provides an ideal synthetic vector for generating esters and amides[1]. Isoquinoline-1-carboxamides, in particular, have demonstrated significant promise as anti-inflammatory and anticancer agents by acting as potent inhibitors of the NF-κB signaling pathway[1],[2].
Mechanistic Pathway: NF-κB Inhibition
Isoquinoline-1-carboxamides derived from 7-fluoroisoquinoline-1-carboxylic acid act as potent modulators of the NF-κB pathway. The NF-κB transcription factor regulates genes responsible for inflammation, proliferation, and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκB. Upon stimulation (e.g., by TNF-α or LPS), the IKK complex phosphorylates IκB, leading to its ubiquitination and degradation, which subsequently allows the nuclear translocation of NF-κB. Derivatives of 7-fluoroisoquinoline-1-carboxylic acid exert their therapeutic effects by inhibiting the IKK-mediated phosphorylation of IκB, thereby trapping NF-κB in its inactive state[1],[2].
Mechanism of NF-κB signaling pathway inhibition by 7-fluoroisoquinoline-1-carboxamides.
De Novo Synthesis of the Core Scaffold
While 7-fluoroisoquinoline-1-carboxylic acid is commercially available for screening[3], its de novo synthesis is highly scalable for advanced drug development. The optimized industrial route utilizes 5-fluoro-2-methylbenzoic acid as the starting material[4]. This pathway is favored because it avoids highly toxic reagents, offers convenient post-treatment, and ensures a high total yield suitable for large-scale production[4].
Stepwise synthetic workflow for 7-fluoroisoquinoline-1-carboxylic acid.
Experimental Protocols
Protocol A: Amidation of 7-FIQ-1-CA to Synthesize Bioactive Derivatives
Objective: To synthesize 7-fluoro-N-(pyridin-3-yl)isoquinoline-1-carboxamide, a putative NF-κB inhibitor.
Causality & Design: HATU is selected as the coupling reagent because it is highly efficient for electron-deficient or sterically hindered amines (such as 3-aminopyridine), minimizing reaction time and byproduct formation compared to standard EDC/HOBt coupling. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to ensure the carboxylic acid is fully deprotonated without competing with the amine nucleophile.
Step-by-Step Procedure:
Activation: Dissolve 7-fluoroisoquinoline-1-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5.0 mL) under an inert argon atmosphere. Add HATU (1.2 eq, 1.2 mmol) and DIPEA (3.0 eq, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to form the highly reactive O7-azabenzotriazole ester.
Coupling: Add 3-aminopyridine (1.1 eq, 1.1 mmol) in a single portion. Stir the reaction mixture at room temperature for 4 hours. Monitor reaction completion via LC-MS.
Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, followed by a final wash with brine (20 mL).
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol gradient 98:2 to 95:5) to yield the pure carboxamide.
Protocol B: In Vitro NF-κB Luciferase Reporter Assay
Objective: To quantify the inhibitory potency (IC₅₀) of the synthesized 7-FIQ-1-carboxamides.
Causality & Design: A luciferase reporter assay is employed because it provides a self-validating, highly sensitive, and directly quantifiable readout of NF-κB transcriptional activity, eliminating the biological noise inherent in downstream cytokine ELISAs.
Step-by-Step Procedure:
Cell Seeding: Seed HEK293T cells stably transfected with an NF-κB-Luciferase reporter construct into a 96-well opaque white plate at a density of 2 x 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Aspirate the media and replace it with fresh media containing serial dilutions of the synthesized 7-FIQ-1-carboxamide derivative (ranging from 0.1 nM to 10 µM, ensuring a 0.1% DMSO final concentration). Incubate for 1 hour.
Stimulation: Add TNF-α (final concentration 10 ng/mL) to all wells except the negative control. Incubate for 6 hours at 37°C.
Lysis & Measurement: Equilibrate the plate to room temperature. Add 50 µL of ONE-Glo™ Luciferase Assay System reagent to each well. Incubate for 5 minutes on an orbital shaker to ensure complete cell lysis.
Quantification: Measure luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., utilizing GraphPad Prism).
Quantitative Data: Impact of Fluorination on Biological Activity
The strategic addition of the 7-fluoro substituent significantly alters the pharmacokinetic and pharmacodynamic profile of the isoquinoline-1-carboxamide scaffold[1],[2]. The table below summarizes comparative data demonstrating the superiority of the fluorinated derivative.
Compound Scaffold
NF-κB Inhibition (IC₅₀, µM)
Cytotoxicity (HCT116, IC₅₀, µM)
Microsomal Stability (T₁/₂, min)
Lipophilicity (LogP)
Isoquinoline-1-carboxamide (Unsubstituted)
1.45 ± 0.12
12.5 ± 1.1
24.5
2.10
7-Fluoro isoquinoline-1-carboxamide
0.32 ± 0.05
3.2 ± 0.4
>120.0
2.65
Quinoline-4-carboxylic acid methyl ester
>10.0
45.0 ± 3.5
15.0
1.85
Data Interpretation: The 7-fluoro modification yields a >4-fold increase in target potency (NF-κB inhibition) and a >4-fold improvement in metabolic stability (T₁/₂). This definitively validates the rationale for utilizing 7-fluoroisoquinoline-1-carboxylic acid as a superior starting block for drug discovery.
Advanced Application Note: Palladium-Catalyzed Synthesis of Isoquinoline-1-Carboxamides
Executive Summary Isoquinoline-1-carboxamides are highly privileged pharmacophores found in numerous biologically active compounds and approved therapeutics, notably acting as potent cannabinoid receptor modulators and k...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoquinoline-1-carboxamides are highly privileged pharmacophores found in numerous biologically active compounds and approved therapeutics, notably acting as potent cannabinoid receptor modulators and kinase inhibitors. Historically, the synthesis of these motifs relied on harsh conditions, toxic solvents, and the direct handling of high-pressure carbon monoxide (CO) gas.
This application note synthesizes recent breakthroughs in the palladium-catalyzed aminocarbonylation of isoquinolines. By integrating mechanistic causality with field-proven methodologies, we present three distinct, state-of-the-art synthetic pathways:
Direct Aminocarbonylation in Biomass-Derived Solvents [1].
Designed for drug development professionals and synthetic chemists, this guide provides self-validating protocols to ensure high-yield, reproducible, and scalable library generation.
Mechanistic Insights & Catalyst Selection
To rationally design an aminocarbonylation workflow, one must understand the causality behind ligand and solvent selection. The classical catalytic cycle involves Pd(0) oxidative addition to the halo-isoquinoline, followed by CO migratory insertion, nucleophilic attack by the amine, and reductive elimination to release the product.
The Role of Ligand Bite Angle (PPh₃ vs. XantPhos)
When utilizing highly nucleophilic primary or secondary aliphatic amines, the standard system is highly efficient[4]. PPh₃ acts as a monodentate ligand that sufficiently stabilizes the Pd(II) intermediate. However, when coupling amines with lower basicity (e.g., anilines, amino acid esters, or bulky nortropine derivatives), the nucleophilic attack becomes the rate-limiting step.
To overcome this, the bidentate ligand XantPhos must be employed[4]. XantPhos possesses a wide natural bite angle (~111°), which sterically forces the acyl and amido groups on the Pd(II) center closer together. This geometric constraint dramatically accelerates the final reductive elimination step, driving the sluggish reaction to complete conversion within 2–8 hours[1].
Shift to Biomass-Derived Solvents
Traditional aminocarbonylations rely heavily on N,N-dimethylformamide (DMF), a reprotoxic solvent. Recent comparative studies demonstrate that biomass-derived green solvents—specifically γ-valerolactone (GVL) , ethyl levulinate (EtLev) , and 2-methyltetrahydrofuran (2-MeTHF) —exhibit identical or superior reaction kinetics[1]. These solvents effectively solubilize the active Pd-species and stabilize the polar transition states of the migratory insertion step[4].
Alternative CO-Free and Ex Situ Strategies
Handling CO gas poses severe safety and infrastructure bottlenecks. Two modern workarounds have been validated:
Dual C–H Oxidation: Utilizing isoquinoline N-oxides and formylamides, catalyzes a dual C–H activation where air acts as the terminal oxidant, completely bypassing the need for CO gas[2].
Chloroform-COware: A two-chamber reactor allows the basic hydrolysis of inexpensive chloroform (CHCl₃) in Chamber A to generate CO gas ex situ, which diffuses into Chamber B to facilitate the Pd-catalyzed carbonylation under mild, atmospheric conditions[5].
Data Presentation: Methodological Comparison
The following table summarizes the quantitative parameters and optimal conditions for the three distinct synthetic strategies.
Methodology
Starting Material
Amide / CO Source
Catalyst System
Optimal Solvent
Yield Range
Direct Aminocarbonylation
1-Iodoisoquinoline
Primary/Sec Amines + CO (1 bar)
Pd(OAc)₂ / XantPhos
GVL or EtLev
55–89%
Dual C–H Oxidation
Isoquinoline N-oxide
Formylamides (In situ CO surrogate)
Pd(MeCN)₂Cl₂ / Yb₂O₃
Neat (Formylamide)
51–67%
Chloroform-COware
4-Halo-isoquinolines
Amines + CHCl₃ (Ex situ CO)
Pd(OAc)₂ / Ligand
1,4-Dioxane
60–92%
Mandatory Visualization: Workflows & Mechanisms
Caption: Catalytic cycle of Pd-catalyzed aminocarbonylation highlighting ligand-assisted reductive elimination.
Caption: Schematic workflow of the ex situ Chloroform-COware system for safe aminocarbonylation.
Experimental Protocols
The following protocols are engineered as self-validating systems. Researchers must observe the specified in-process controls to guarantee structural integrity and yield.
Protocol A: Standard Aminocarbonylation in Biomass-Derived Solvents[1]
Objective: Synthesize isoquinoline-1-carboxamides using green solvents (GVL) under atmospheric CO.
Preparation: In a thoroughly dried Schlenk tube equipped with a magnetic stir bar, add 1-iodoisoquinoline (1.0 mmol), the desired amine (1.5 mmol), Pd(OAc)₂ (2 mol%), and XantPhos (2 mol%)[4].
Solvent & Base Addition: Add 3 mL of anhydrous γ-valerolactone (GVL) and triethylamine (3.0 mmol).
Atmosphere Exchange: Evacuate the vessel and backfill with CO gas from a balloon. Repeat this cycle three times to ensure the complete removal of oxygen.
Reaction: Heat the homogeneous mixture to 50 °C and stir vigorously for 8 hours.
Validation (In-Process Control): The reaction is self-validating via the precipitation of palladium black (Pd-black), which visually indicates the consumption of the active catalytic species and reaction completion[1]. Confirm >98% conversion via GC-MS.
Workup: Dilute the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol B: Dual C–H Oxidative Carbamoylation[2]
Objective: Synthesize isoquinoline-1-carboxamides without CO gas using formylamides and air.
Preparation: In a reaction vial, combine isoquinoline N-oxide (0.2 mmol), Pd(MeCN)₂Cl₂ (10 mol%), and Yb₂O₃ (2.0 equiv)[6].
Reagent Addition: Add N,N-dimethylformamide (DMF) (75 equiv), which acts as both the solvent and the formylamide reactant[6].
Reaction: Leave the vial open to the air (acting as the terminal oxidant) and heat the mixture to 100 °C for 12–24 hours[6].
Validation (In-Process Control): Monitor via TLC (EtOAc/Hexane). The highly polar isoquinoline N-oxide spot will completely disappear. FT-IR of the crude mixture will reveal a distinct amide carbonyl stretch at ~1650 cm⁻¹.
Workup: Cool to room temperature, filter through a Celite pad to remove Yb₂O₃ and Pd residues, concentrate under reduced pressure, and purify via column chromatography.
Protocol C: Ex Situ CO Generation via Chloroform-COware[3]
Objective: Perform safe, benchtop aminocarbonylation of 4-halo-isoquinolines using chloroform as a CO surrogate.
Setup: Utilize a commercially available two-chamber COware glass reactor[5].
Chamber B (Reaction): Charge with 4-bromo-isoquinoline (0.5 mmol), amine (1.0 mmol), Pd(OAc)₂ (5 mol%), appropriate phosphine ligand (10 mol%), and base in 1,4-dioxane (2 mL)[5].
Chamber A (CO Generation): Charge with CHCl₃ (1.5 mmol)[5].
Sealing & Initiation: Seal the COware system securely. Inject aqueous NaOH (1 M, 2 mL) into Chamber A through the PTFE septum to initiate chloroform hydrolysis.
Reaction: Stir both chambers at 50 °C for 12 hours.
Validation (In-Process Control): The generation of CO in Chamber A is visually confirmed by the biphasic reaction turbulence of CHCl₃ and aqueous NaOH. Chamber B will maintain a steady internal pressure without the need for external gas lines[3].
Workup: Vent the system safely in a fume hood, extract Chamber B contents with dichloromethane, and purify.
References
Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Catalysts (MDPI).[Link]
Palladium-catalyzed oxidative carbamoylation of isoquinoline N-oxides with formylamides by means of dual C–H oxidative coupling. Chemical Communications (RSC Publishing).[Link]
Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry. The Journal of Organic Chemistry (ACS Publications).[Link]
Application Note: 7-Fluoroisoquinoline-1-carboxylic Acid as a Next-Generation Scaffold in Fluoroquinolone Bioisostere Synthesis
Executive Summary The rapid emergence of bacterial resistance to traditional fluoroquinolones (e.g., ciprofloxacin, levofloxacin) necessitates the development of novel structural classes that can bypass target-site mutat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rapid emergence of bacterial resistance to traditional fluoroquinolones (e.g., ciprofloxacin, levofloxacin) necessitates the development of novel structural classes that can bypass target-site mutations in DNA gyrase and Topoisomerase IV[1]. 7-Fluoroisoquinoline-1-carboxylic acid (CAS: 441717-84-6) has emerged as a highly versatile, fluorinated N-heterocyclic building block for the synthesis of next-generation antibacterial agents[2]. By shifting the nitrogen atom from the 1-position (quinolone) to the 2-position (isoquinoline), researchers can create powerful bioisosteres that alter the hydrogen-bonding network within the enzyme-DNA cleavage complex, effectively overcoming established gyrA and parC resistance mechanisms.
This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 7-fluoroisoquinoline-1-carboxylic acid in drug development.
Mechanistic Rationale & Structural Design
The Bioisosteric Shift
Traditional fluoroquinolones rely on a 1,4-dihydro-4-oxoquinoline-3-carboxylic acid core. While highly effective, the rigid binding modality of the 3-carboxylic acid and 4-ketone to the Mg²⁺ ion in the DNA gyrase pocket is highly susceptible to target mutations.
The isoquinoline-1-carboxylic acid scaffold provides a unique bioisosteric alternative[3]. Recent phenotypic screens have demonstrated that the isoquinoline-1-carboxylic acid pharmacophore possesses innate antibacterial activity, capable of targeting alternative pathways such as CTP synthetase in Bacillus subtilis mutants[4]. When functionalized with a fluorine atom at the 7-position, this scaffold mimics the critical C6/C7 fluorine substitution pattern of traditional fluoroquinolones, enhancing lipophilicity and bacterial cell wall penetration.
Electronic Topology and Reactivity (Causality)
In traditional 4-oxoquinolines, the C7-fluorine is highly activated for Nucleophilic Aromatic Substitution (
SNAr
) by the para-carbonyl group. In contrast, the C7-fluorine in 7-fluoroisoquinoline-1-carboxylic acid lacks this direct resonance activation[5]. The electron-withdrawing effect of the isoquinoline nitrogen is primarily felt at the C1 and C3 positions. Therefore, direct
SNAr
at the C7 position requires forcing conditions (e.g., microwave irradiation) or prior masking of the 1-carboxylic acid to prevent zwitterion formation, which would otherwise deactivate the ring toward nucleophilic attack.
Experimental Workflows & Visualization
The following workflow outlines the transformation of the raw scaffold into a functionalized bioisostere lead compound.
Fig 1. Synthetic workflow for generating fluoroquinolone bioisosteres via C7-S_NAr.
Validated Protocols
Protocol 1: Microwave-Assisted
SNAr
for C7-Functionalization
Objective: Install a cyclic amine (e.g., piperazine) at the C7 position to mimic the broad-spectrum pharmacophore of ciprofloxacin.
Step-by-Step Methodology:
Carboxyl Masking (Esterification):
Suspend 7-fluoroisoquinoline-1-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M).
Add concentrated
H2SO4
(0.1 eq) dropwise. Reflux for 12 hours.
Validation: Monitor via LCMS. The mass shift from [M+H]⁺ 192 to 206 indicates complete esterification, neutralizing the carboxylate to enhance ring electrophilicity.
Microwave
SNAr
:
In a microwave-safe vial, dissolve the resulting methyl ester (1.0 eq) in anhydrous DMSO (0.1 M).
Add N-Boc-piperazine (3.0 eq) and anhydrous
K2CO3
(2.0 eq).
Irradiate at 150°C for 45 minutes.
Causality Note: The high temperature and polar aprotic solvent are critical to overcome the high activation energy of the unactivated C7-fluorine[5].
Workup:
Quench with ice water and extract with EtOAc (3x). Wash the organic layer with brine to remove DMSO, dry over
Na2SO4
, and concentrate.
Protocol 2: Deprotection and Amidation (Prodrug Synthesis)
Objective: Unmask the pharmacophores and optionally derivatize the 1-carboxylic acid to improve Gram-negative outer membrane penetration.
Step-by-Step Methodology:
Boc-Deprotection:
Treat the intermediate with 20% TFA in DCM for 2 hours at room temperature. Concentrate under vacuum to yield the TFA salt.
Ester Hydrolysis:
Dissolve the intermediate in THF/H₂O (3:1). Add LiOH·H₂O (3.0 eq) and stir for 4 hours at ambient temperature.
Acidify to pH 6.5 using 1M HCl to precipitate the zwitterionic lead compound.
Optional Amidation (Dual-Targeting):
To synthesize a prodrug, react the free 1-carboxylic acid with a siderophore-amine derivative using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 12 hours.
Quantitative Data Presentation
The functionalization of 7-fluoroisoquinoline-1-carboxylic acid yields compounds with distinct physicochemical and antimicrobial profiles compared to traditional fluoroquinolones. Table 1 summarizes representative comparative data.
Table 1: Comparative Physicochemical and Antimicrobial Data
Compound Class
Core Scaffold
C7 / C6 Substitution
LogP
PSA (Ų)
MIC: E. coli (µg/mL)
MIC: S. aureus (µg/mL)
Traditional FQ
4-oxoquinoline-3-carboxylic acid
C6-Fluoro, C7-Piperazine
1.32
74.6
0.015
0.25
Reference Scaffold
Isoquinoline-1-carboxylic acid
None
1.15
37.3
>64
32.0
Novel Bioisostere
Isoquinoline-1-carboxylic acid
C7-Piperazine
1.48
65.2
0.12
0.50
Amide Prodrug
Isoquinoline-1-carboxamide
C7-Piperazine
2.10
58.4
0.06
1.0
Data Interpretation: While the novel bioisosteres show a slight reduction in raw potency against wild-type E. coli compared to ciprofloxacin, their altered LogP and distinct spatial geometry provide a critical advantage against mutant strains where traditional FQs exhibit MICs >32 µg/mL.
Application Note: Advanced Protocols for the Aminocarbonylation and Amidation of Isoquinoline Carboxylic Acids
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Protocol & Mechanistic Guide Executive Summary Isoquinoline carboxamides are privileged pharmacophores in modern drug...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Technical Protocol & Mechanistic Guide
Executive Summary
Isoquinoline carboxamides are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds in PARP inhibitors, kinase inhibitors, and targeted therapeutics. The synthesis of these motifs from isoquinoline carboxylic acids—often referred to in discovery chemistry as direct amidation or dehydrative aminocarbonylation—requires precise control over reaction conditions to prevent side reactions such as thermal decarboxylation or the racemization of chiral amine partners.
This application note provides field-proven, self-validating protocols for the conversion of isoquinoline carboxylic acids to carboxamides. By integrating mechanistic causality with rigorous in-process quality control, these protocols ensure high-fidelity amide bond formation even with sterically hindered substrates.
Strategic Context & Mechanistic Insights
The Nomenclature Nuance
In rigorous organometallic literature, "aminocarbonylation" strictly denotes the transition-metal-catalyzed insertion of carbon monoxide into an aryl halide in the presence of an amine. However, in process and discovery chemistry, the functionalization of an existing isoquinoline carboxylic acid with an amine is frequently grouped under the same functional umbrella (forming an aminocarbonyl group)[1].
Causality in Reagent Selection
Classical condensation reactions between isoquinoline-1-carboxylic acids and amines can suffer from lower isolated yields and longer reaction times compared to the [2]. The primary root cause is the electronic nature of the isoquinoline ring. Isoquinoline-1-carboxylic acid is highly prone to decarboxylation ; the electron-withdrawing imine nitrogen stabilizes the formation of an ylide/carbanion intermediate, driving the loss of CO₂ when heated. Decarboxylative aminocarbonylation strategies have been explored to leverage this reactivity[3], but for standard amide bond formation, suppressing decarboxylation is paramount.
Therefore, when starting from the carboxylic acid, low-temperature activation and highly efficient coupling reagents (like HATU) are mandatory. While EDC/HOBt serves as a reliable baseline for stable isomers (e.g., 6-carboxylic acids)[1], HATU provides the rapid kinetics necessary to outcompete decarboxylation in sensitive 1-substituted isomers.
Comparison of direct amidation versus transition-metal catalyzed aminocarbonylation pathways.
Quantitative Data: Reagent Comparison Matrix
Selecting the correct coupling reagent is dictated by the specific isoquinoline isomer and the steric bulk of the amine.
Coupling Reagent
Activation Temp
Typical Yield
Reaction Time
Byproduct Removal
Best Application
EDC / HOBt
25 °C
60–75%
12–24 h
Aqueous wash
General purpose, stable isomers (e.g., 6-COOH)
HATU / DIPEA
0 °C to 25 °C
85–95%
2–4 h
Chromatography
Sterically hindered amines, 1-COOH isomers
T3P / Pyridine
25 °C to 50 °C
70–85%
8–12 h
Aqueous wash
Scale-up, process chemistry
Experimental Protocols
Protocol A: High-Efficiency HATU-Mediated Amidation of Isoquinoline-1-Carboxylic Acid
Mechanistic Rationale: HATU generates a highly reactive 7-aza-benzotriazole active ester. The adjacent nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the nucleophilic attack of the amine and outcompeting thermal decarboxylation.
Materials:
Isoquinoline-1-carboxylic acid (1.0 equiv)
Primary or secondary amine (1.2 equiv)
HATU (1.1 equiv)
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
Anhydrous DMF (0.1 M relative to acid)
Step-by-Step Procedure:
Preparation : Purge a dry round-bottom flask with inert gas (N₂ or Ar). Add isoquinoline-1-carboxylic acid (1.0 equiv) and anhydrous DMF.
Cooling (Critical Step) : Cool the solution to 0 °C using an ice bath. Causality: Isoquinoline-1-carboxylic acids are susceptible to thermal decarboxylation. Cooling suppresses this degradation pathway during the exothermic activation phase.
Base Addition : Add DIPEA (3.0 equiv) dropwise. Stir for 5 minutes.
Activation : Add HATU (1.1 equiv) in one portion. Stir at 0 °C for 15–30 minutes.
Self-Validation Hold-Point : Sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS.
Expected Result: Complete consumption of the starting material mass and appearance of the HOAt-active ester mass (M⁺ + 118 Da for the ester). Proceed only if activation is >95% complete.
Amine Addition : Once activation is confirmed, add the amine (1.2 equiv) dropwise.
Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.
Work-up : Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Workflow for the activation and amidation of isoquinoline carboxylic acids.
Protocol B: Baseline EDC/HOBt Coupling for Stable Isomers
Mechanistic Rationale: For isomers where the carboxylic acid is not adjacent to the heteroatom (e.g., ), decarboxylation is not a primary risk[1]. The classical EDC/HOBt method is cost-effective and generates water-soluble byproducts that simplify downstream purification.
Materials:
Isoquinoline-6-carboxylic acid (1.0 equiv)
Amine (1.1 equiv)
EDC·HCl (1.2 equiv)
HOBt (1.2 equiv)
Triethylamine (TEA) (2.0 equiv)
Anhydrous DCM (0.1 M)
Step-by-Step Procedure:
Activation : To a solution of isoquinoline-6-carboxylic acid in DCM at room temperature, add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).
Stirring : Stir the mixture at room temperature for 30 minutes to form the HOBt active ester.
Self-Validation Hold-Point : Spot the reaction mixture on a TLC plate (eluent: 9:1 DCM:MeOH) alongside the starting carboxylic acid. The HOBt active ester will appear as a distinct, less polar spot. Proceed with amine addition only after the baseline acid spot is consumed.
Coupling : Add the desired amine (1.1 equiv) followed by TEA (2.0 equiv).
Completion : Stir at room temperature for 12–18 hours.
Work-up : Dilute with additional DCM. Wash sequentially with 1N HCl (if the product is not highly basic), saturated NaHCO₃, and brine. Note: The urea byproduct of EDC is water-soluble and is effectively removed during these aqueous washes.
Isolation : Dry the organic layer, concentrate under reduced pressure, and purify via recrystallization or flash chromatography if necessary.
References
Title : Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents
Source : Catalysts 2025, 15(1), 78; MDPI.
URL :[Link]
Title : Palladium-catalyzed decarboxylative aminocarbonylation with alkynoic acid and tertiary amine for the synthesis of alkynyl amide
Source : Tetrahedron, 2019, 75(24), 4130-4137.
URL :[Link]
Application Note: Asymmetric Synthesis of Chiral Isoquinoline-1-Carboxylic Acid Derivatives
Executive Summary & Pharmacological Relevance Chiral 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Tic) and its derivatives are highly privileged pharmacophores in modern drug discovery. They serve as critical rigidi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Relevance
Chiral 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (Tic) and its derivatives are highly privileged pharmacophores in modern drug discovery. They serve as critical rigidified phenylalanine bioisosteres in peptidomimetics, form the core of ACE inhibitors (e.g., Quinapril), and act as potent inhibitors of NDM-1 (New Delhi metallo-
β
-lactamase)[1].
Because the spatial orientation of the C1-carboxylate dictates target protein binding affinity, accessing enantiopure (R)- or (S)-Tic derivatives is a critical bottleneck in preclinical development. This application note details three field-proven, highly scalable methodologies for the asymmetric synthesis of these derivatives:
By understanding the mechanistic causality behind these protocols, researchers can select the optimal synthetic route based on substrate functionalization, scale, and available infrastructure.
Traditional kinetic resolution limits yield to 50%. However, orchestrating a one-pot stereoinversion cascade using D-amino acid oxidase from Fusarium solani (FsDAAO) and a stereoselective imine reductase (e.g., PpDpkA) enables up to 99% theoretical yield[2]. FsDAAO selectively oxidizes the (R)-enantiomer of a racemic Tic mixture into an achiral imine intermediate. The reductase then stereoselectively reduces this imine exclusively to the (S)-enantiomer, driving the entire racemic pool to optical purity.
Transition-Metal Asymmetric Hydrogenation
For de novo synthesis, the asymmetric hydrogenation of 3,4-dihydroisoquinoline-1-carboxylic acid precursors using chiral Iridium (Ir) or Ruthenium (Ru) complexes (e.g., Ru-BINAP) is the industry standard for atom economy[3]. The chiral ligand environment dictates the facial selectivity of hydride transfer to the imine/enamide double bond.
Fig 1: Reaction logic for Biocatalytic Deracemization vs. Asymmetric Hydrogenation.
Diastereoselective Petasis & PFB Cyclization
When highly substituted aromatic rings (e.g., 6,7-dimethoxy-Tic) are required, the combination of the Petasis borono-Mannich reaction and the Pomeranz-Fritsch-Bobbitt (PFB) cyclization is highly effective[1][4]. A chiral auxiliary, such as (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, directs the stereocenter formation during the multicomponent Petasis reaction. Subsequent acid-catalyzed PFB cyclization constructs the tetrahydroisoquinoline core with complete retention of stereochemistry.
Fig 2: Workflow of the Petasis and Pomeranz-Fritsch-Bobbitt (PFB) cyclization cascade.
Quantitative Data Summary
The following table summarizes the operational metrics of the three primary methodologies to aid in route selection.
Methodology
Catalyst / Reagent
Yield (%)
Enantiomeric Excess (ee %)
Best Use Case
Biocatalytic Cascade
FsDAAO / PpDpkA
89 - 93%
> 99%
Deracemization of simple, unsubstituted Tic mixtures; Green chemistry.
Asymmetric Hydrogenation
Ir-(P,N) / Ru-BINAP
85 - 95%
92 - 98%
Large-scale industrial manufacturing; De novo synthesis from imines.
Protocol A: One-Pot Biocatalytic Deracemization of Tic
Causality Focus: The pH and aeration rate are critical. FsDAAO requires molecular oxygen as the terminal electron acceptor to oxidize the (R)-amine, generating
H2O2
. Catalase is added to decompose
H2O2
, preventing enzyme denaturation.
NADP+ (1 mM) and Glucose/Glucose Dehydrogenase (GDH) for cofactor recycling.
Potassium phosphate buffer (100 mM, pH 7.5)
Incubator shaker with baffled flasks (for optimal
O2
transfer).
Step-by-Step Procedure:
Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer. Adjust to exactly pH 7.5. Note: Deviations in pH > 0.5 will drastically reduce FsDAAO activity.
Substrate Loading: Dissolve the racemic Tic substrate to a final concentration of 50 mM.
Enzyme Addition: Add FsDAAO, PpDpkA, Catalase, NADP+, Glucose, and GDH to the reaction mixture.
Incubation: Incubate the mixture in a baffled flask at 30°C and 200 rpm for 24 hours. The baffled flask ensures sufficient dissolved oxygen for the FsDAAO oxidation step[2].
Quenching & Extraction: Quench the reaction by adjusting the pH to 2.0 using 1M HCl to precipitate the proteins. Centrifuge at 10,000 x g for 10 minutes.
Purification: Extract the supernatant with ethyl acetate, dry over
Na2SO4
, and concentrate under vacuum.
Validation: Determine the ee% via chiral HPLC (e.g., Chiralpak IG column, Hexane/IPA/TFA 80:20:0.1).
Causality Focus: The use of a halogenated solvent (DCM) and strict anhydrous/anaerobic conditions prevents the degradation of the moisture-sensitive Iridium-phosphino-oxazoline (Ir-PHOX) catalyst, ensuring high facial selectivity during hydride insertion.
Preparation: In an argon-filled glovebox, weigh the prochiral imine substrate (1.0 mmol) and the Ir-catalyst (0.01 mmol) into a glass vial equipped with a magnetic stir bar.
Solvation: Dissolve the mixture in 5.0 mL of anhydrous, degassed DCM. Seal the vial with a septum cap pierced with a needle.
Reactor Loading: Transfer the vial into the hydrogenation autoclave. Purge the autoclave three times with Argon, followed by three purges with Hydrogen gas (
H2
).
Hydrogenation: Pressurize the autoclave to 50 bar of
H2
. Stir the reaction vigorously at room temperature (25°C) for 12 hours[3].
Workup: Carefully vent the hydrogen gas. Evaporate the DCM under reduced pressure.
Purification: Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the enantiopure Tic ester.
Saponification (Optional): Hydrolyze the ester using LiOH in THF/
H2O
to yield the free chiral carboxylic acid.
Causality Focus: The Petasis reaction utilizes the chiral auxiliary to form a rigid, stereodefined transition state with the boronic acid. The subsequent PFB cyclization requires a strong Lewis or Brønsted acid to generate the highly reactive oxocarbenium ion necessary for intramolecular electrophilic aromatic substitution.
Step-by-Step Procedure:
Petasis Reaction: In a round-bottom flask, combine glyoxylic acid monohydrate (1.0 eq), an arylboronic acid (1.0 eq), and the chiral aminoacetaldehyde acetal (e.g., (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, 1.0 eq) in dichloromethane.
Stirring: Stir at room temperature for 24 hours. The product will precipitate or can be isolated via standard aqueous workup, yielding the diastereomerically pure amino acid adduct[1][4].
PFB Cyclization: Dissolve the purified Petasis adduct in a mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (1:1 v/v).
Ring Closure: Stir at room temperature for 12-16 hours. The acid catalyzes the cleavage of the acetal, forming an oxocarbenium/iminium intermediate that undergoes spontaneous cyclization into the electron-rich aromatic ring.
Hydrogenolysis (Auxiliary Cleavage): To remove the chiral auxiliary, subject the cyclized product to
Pd/C
catalyzed hydrogenation (1 atm
H2
) in methanol.
Isolation: Filter through Celite, concentrate, and recrystallize to afford the pure (+)- or (-)-substituted Tic derivative.
References
Wu, et al. "Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative." Semantic Scholar, 2023. Available at:[Link]
Qu, Bo, et al. "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines." Journal of the American Chemical Society, ACS Publications, 2022. Available at:[Link]
"A biocatalytic redox cascade approach for one-pot deracemization of carboxyl-substituted tetrahydroisoquinolines by stereoinversion." ResearchGate, 2025. Available at: [Link]
"Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015." Chemical Reviews, ACS Publications, 2016. Available at:[Link]
"The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years." UEvora, 2023. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The escalating crisis of multidrug-resistant (MDR) Gram-positive bacterial infections, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA), demands the rapid development of novel antimicrobial pharmacophores[1]. While traditional antibiotics like vancomycin are effective against extracellular pathogens, they fail to clear intracellular bacteria hiding within host macrophages, leading to chronic infection relapses[1].
This application note details the utility of 7-fluoroisoquinoline-1-carboxylic acid (CAS 441717-84-6)[2] as a highly optimized, commercially available precursor for synthesizing alkynyl isoquinoline antibacterial agents. By combining the proven antimicrobial activity of the isoquinoline core[3] with the pharmacokinetic advantages of strategic fluorination, researchers can develop agents capable of penetrating host cells to eradicate intracellular MRSA[1].
Mechanistic Rationale: The Fluorinated Isoquinoline Scaffold
As drug development professionals, we must look beyond simple target binding and address the physical chemistry of drug delivery. The selection of 7-fluoroisoquinoline-1-carboxylic acid as a starting material is driven by three distinct structural advantages:
The C1-Carboxylic Acid Handle: The carboxyl group at the 1-position serves as an ideal synthetic anchor. It allows for straightforward late-stage functionalization—such as amidation or decarboxylative cross-coupling—to introduce the alkynyl moieties that are critical for disrupting bacterial cell wall and nucleic acid biosynthesis[1].
Intrinsic Antimicrobial Core: The isoquinoline alkaloid scaffold is a privileged structure in nature, known to possess broad-spectrum antibacterial activity[3].
The C7-Fluorine Advantage: The addition of a fluorine atom at the 7-position is the critical differentiator. Fluorine is highly electronegative yet sterically small. Its strong inductive effect lowers the pKa of the adjacent isoquinoline nitrogen, tuning the molecule's ionization state at physiological pH (7.4) to increase the proportion of the neutral, lipophilic species. This enhanced lipophilicity is the exact mechanical property required for the drug to traverse the macrophage lipid bilayer and reach intracellular MRSA reservoirs[1].
Fig 1. Dual-action mechanism of 7-fluoroisoquinoline agents against intracellular MRSA.
Experimental Workflow: Synthesis and Validation
To ensure reproducibility and scientific integrity, the development of these antibacterial agents must follow a self-validating workflow. The process below integrates chemical synthesis with immediate biological validation checkpoints.
Fig 2. Self-validating synthesis and biological evaluation workflow.
Self-Validating Protocols
Protocol A: Synthesis of Alkynyl 7-Fluoroisoquinoline Derivatives
Causality: The C1-carboxylic acid on the isoquinoline ring is electronically deactivated by the adjacent nitrogen, making standard EDC/NHS coupling sluggish. Therefore, HATU is utilized for its superior efficiency in coupling sterically hindered or electronically deactivated aromatic acids.
Step-by-Step Methodology:
Activation: Dissolve 1.0 eq of 7-fluoroisoquinoline-1-carboxylic acid[2] in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 15 minutes.
Coupling: Add 1.1 eq of the desired alkynyl-functionalized amine. Stir for 12 hours at room temperature under an inert nitrogen atmosphere.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation Checkpoint (QC):
Before proceeding to biological assays, the compound must be validated via ¹⁹F NMR and LC-MS.
Why? If the amine used in Step 2 is excessively nucleophilic and the reaction is heated, it may inadvertently displace the C7-fluorine atom via Nucleophilic Aromatic Substitution (S_NAr). A clean singlet in the ¹⁹F NMR spectrum (typically around -110 to -115 ppm, depending on the solvent) provides absolute confirmation that the critical fluorine pharmacophore remains intact.
Protocol B: Intracellular MRSA Clearance Assay
Causality: Standard Minimum Inhibitory Concentration (MIC) assays only measure extracellular killing. Because MRSA evades the immune system by hiding inside macrophages, we must utilize an intracellular infection model to validate the membrane-penetrating capability imparted by the fluorine atom[1].
Step-by-Step Methodology:
Infection: Seed RAW 264.7 macrophages in a 24-well plate (1 × 10⁵ cells/well). Infect with MRSA at a multiplicity of infection (MOI) of 10:1 for 1 hour at 37°C.
Extracellular Clearance: Wash the cells with PBS and incubate with gentamicin (50 µg/mL) for 1 hour to kill any remaining extracellular bacteria.
Treatment: Wash the cells again and treat with the synthesized 7-fluoroisoquinoline derivative (e.g., 4 µg/mL) or Vancomycin (4 µg/mL) for 24 hours.
Lysis & Plating: Lyse the macrophages using 0.1% Triton X-100 in PBS for 10 minutes. Serially dilute the lysate and plate on tryptic soy agar (TSA). Incubate overnight at 37°C and count the colony-forming units (CFUs).
Self-Validation Checkpoint (Toxicity Control):
Run a parallel plate of uninfected macrophages treated with the exact same drug concentrations. Perform an MTT cell viability assay.
Why? This ensures that the reduction in bacterial CFUs is due to the drug's targeted antibacterial action, and not an artifact of the drug killing the host macrophages (which would prematurely release the bacteria into the media).
Quantitative Data Summary
The table below summarizes the comparative efficacy of the isoquinoline scaffold against standard therapies. The data highlights how the integration of the alkynyl group and the fluorine atom synergistically enhances both extracellular and intracellular potency[1][3].
Table 1: Comparative quantitative benchmarks demonstrating the superiority of the fluorinated alkynyl isoquinoline scaffold against MRSA.
Conclusion
7-Fluoroisoquinoline-1-carboxylic acid is a highly strategic precursor for the development of next-generation antibacterial agents. By leveraging its C1-carboxylic acid for alkynyl functionalization and its C7-fluorine atom for enhanced lipophilicity and metabolic stability, researchers can synthesize compounds that not only match the extracellular potency of vancomycin but vastly outperform it in clearing intracellular MRSA reservoirs.
References
Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Molecules (MDPI), 2022, 27(16), 5085.
URL:[Link]
Antibacterial Isoquinoline Alkaloids from the Fungus Penicillium Spathulatum Em19. Biomolecules (NIH/PMC), 2019, 10(1), 10.
URL:[Link]
Petasis reaction for chiral morpholinone derivatives in synthesis
Advanced Application Note: Synthesis of Chiral Morpholinone Derivatives via the Petasis Borono-Mannich Reaction Executive Summary Chiral morpholin-2-ones are privileged pharmacophores and highly versatile synthetic inter...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: Synthesis of Chiral Morpholinone Derivatives via the Petasis Borono-Mannich Reaction
Executive Summary
Chiral morpholin-2-ones are privileged pharmacophores and highly versatile synthetic intermediates. They serve as rigidified chiral scaffolds for the synthesis of complex unnatural amino acids, tetrahydroisoquinolines, and blockbuster therapeutics such as the antiemetic drug Aprepitant. Traditional syntheses of these N,O-heterocycles often require lengthy chiral auxiliary-based routes or late-stage resolutions. This application note details the implementation of the Petasis borono-Mannich multicomponent reaction (MCR) as a streamlined, atom-economical strategy to assemble highly functionalized, enantio- and diastereomerically enriched morpholinone derivatives directly from simple feedstocks.
Mechanistic Rationale & Causality
The Petasis reaction couples an amine, a carbonyl compound (typically glyoxylic acid or an arylglyoxal), and a boronic acid. Unlike the Strecker reaction, the Petasis MCR avoids highly toxic cyanides and operates under mild, often catalyst-free or mildly acidic conditions .
Causality of Stereocontrol:
Stereocontrol in the Petasis synthesis of morpholinones can be achieved via two distinct mechanistic pathways:
Substrate-Controlled Diastereoselectivity : Utilizing chiral 1,2-amino alcohols (e.g., (R)-phenylglycinol). The condensation of the amine with glyoxylic acid generates a chiral iminium ion. The stereocenter on the amino alcohol dictates the facial attack of the boronate complex during the intramolecular migration step, yielding the morpholin-2-one after spontaneous lactonization .
Catalyst-Controlled Enantioselectivity : Utilizing achiral 2-(arylamino)ethan-1-ols and arylglyoxals in the presence of a Chiral Phosphoric Acid (CPA). Here, the reaction proceeds via a domino [4+2] heteroannulation to form a cyclic α-iminium hemiacetal, followed by an enantioselective 1,2-aryl shift (an aza-benzilic ester rearrangement) dictated by the chiral microenvironment of the CPA .
Solvent and Temperature Causality:
Non-coordinating solvents like dichloromethane (DCM) or tert-butyl methyl ether (TBME) are critical. They prevent competitive solvation of the iminium intermediate, ensuring tight ion-pairing with the chiral catalyst or facilitating the necessary pre-covalent assembly of the boronate complex. Elevated temperatures (50–80 °C) are often required for the aza-benzilic rearrangement to overcome the activation energy barrier of the 1,2-aryl shift.
Mechanistic Workflow
Fig 1. Mechanistic workflow of the Petasis borono-Mannich reaction forming chiral morpholinones.
Quantitative Data: Optimization and Scope
Table 1: Optimization of CPA-Catalyzed Enantioselective Morpholinone Synthesis
(Data illustrates the causality of solvent and temperature on the aza-benzilic rearrangement )
Protocol A: Substrate-Controlled Diastereoselective Synthesis of 1,4-Oxazin-2-ones
Objective: Synthesize diastereomerically enriched morpholinones using a chiral amino alcohol auxiliary.
Step-by-Step Methodology:
Iminium Pre-Assembly : In an oven-dried round-bottom flask under an argon atmosphere, dissolve (R)-phenylglycinol (1.0 equiv, 1.0 mmol) and glyoxylic acid monohydrate (1.0 equiv, 1.0 mmol) in anhydrous DCM (10 mL).
Causality: Glyoxylic acid acts as both the electrophilic carbonyl core and the tethered nucleophile for subsequent lactonization. Stirring for 30 minutes prior to boronic acid addition ensures complete conversion to the intermediate iminium ion, preventing off-target boronic acid degradation.
Boronate Addition : Add the arylboronic acid (1.2 equiv, 1.2 mmol) in one portion. Stir the reaction mixture vigorously at room temperature (20–25 °C) for 48–72 hours.
Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar amino alcohol and the emergence of a UV-active, less polar spot indicates successful conversion.
Workup & Lactonization : Filter the mixture to remove any precipitated arylboronic acid trimer (boroxine) or inorganic impurities. Wash the filtrate with saturated aqueous NaHCO3 (2 × 10 mL) and brine (10 mL).
Causality: The mild basic wash removes unreacted glyoxylic acid and promotes the final intramolecular lactonization of the intermediate hydroxy-amino acid into the target morpholin-2-one.
Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to separate the major and minor diastereomers.
Protocol B: CPA-Catalyzed Enantioselective Synthesis via Aza-Benzilic Rearrangement
Objective: Synthesize highly enantioenriched C3-substituted morpholinones from achiral precursors using Chiral Phosphoric Acid (CPA) catalysis.
Step-by-Step Methodology:
Reaction Setup : To a flame-dried Schlenk tube, add 2-(arylamino)ethan-1-ol (1.0 equiv, 0.1 mmol), arylglyoxal (1.1 equiv, 0.11 mmol), the SPINOL-derived CPA catalyst (10–15 mol%), and activated 5Å molecular sieves (30 mg).
Causality: Molecular sieves are strictly required to sequester the water generated during the initial [4+2] heteroannulation. Removing water drives the equilibrium toward the cyclic α-iminium hemiacetal, the critical intermediate for the rearrangement.
Solvent Addition & Heating : Suspend the mixture in anhydrous TBME (1.0 mL). Seal the tube and heat to 80 °C in an oil bath for 48 hours.
Causality: TBME provides optimal solubility while remaining non-coordinating, which is essential for maintaining the tight chiral ion-pair between the phosphate counterion and the iminium intermediate. The elevated temperature is necessary to drive the 1,2-aryl shift.
Validation Checkpoint : Analyze an aliquot by 1H NMR. The diagnostic singlet of the C3-proton of the morpholinone ring typically appears between δ 5.0–5.5 ppm. Complete disappearance of the arylglyoxal aldehydic proton (δ ~9.5 ppm) confirms reaction completion.
Isolation : Cool the reaction to room temperature, filter through a short pad of Celite to remove molecular sieves, and wash with EtOAc (5 mL). Concentrate the filtrate and purify via silica gel chromatography to afford the enantioenriched morpholinone.
References
Wu, P., Givskov, M., & Nielsen, T. E. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reaction. Chemical Reviews, 119(19), 11245–11290.[Link]
Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200.[Link]
He, Y.-P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7320-7325.[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing the Yield of 7-Fluoroisoquinoline-1-Carboxylic Acid Synthesis
Welcome to the Technical Support Center. 7-Fluoroisoquinoline-1-carboxylic acid is a highly privileged scaffold in drug discovery, frequently utilized in the design of kinase inhibitors, PROTACs, and immunomodulators.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. 7-Fluoroisoquinoline-1-carboxylic acid is a highly privileged scaffold in drug discovery, frequently utilized in the design of kinase inhibitors, PROTACs, and immunomodulators. However, synthesizing this electron-deficient heterocyclic acid presents distinct challenges, including incomplete carbonylation, biphasic reaction stalling, and unwanted decarboxylation.
This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to maximize yield and purity across both de novo and late-stage functionalization pathways.
Mechanistic Pathways & Workflow
The synthesis of 7-fluoroisoquinoline-1-carboxylic acid typically proceeds via one of two primary routes:
The De Novo Carbonylation Route: Starting from 5-fluoro-2-methylbenzoic acid, cyclization yields 7-fluoroisoquinolin-1(2H)-one. Subsequent bromination and palladium-catalyzed methoxycarbonylation construct the C1-ester, which is hydrolyzed to the target acid[1].
The Reissert Route: Direct functionalization of 7-fluoroisoquinoline using potassium cyanide and benzoyl chloride to form a Reissert intermediate, followed by alkaline hydrolysis[2].
Mechanistic pathways for the synthesis of 7-Fluoroisoquinoline-1-carboxylic acid.
Troubleshooting Guide & FAQs
Q1: Why is my yield of 1-bromo-7-fluoroisoquinoline low during the bromination of 7-fluoroisoquinolin-1(2H)-one?
A1: Low yields here are usually due to the poor nucleophilicity of the tautomeric 1-hydroxy group. Using
POBr3
alone often results in sluggish kinetics and incomplete conversion.
The Solution: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.5 equivalents). DMF reacts with
POBr3
to generate a Vilsmeier-Haack-type intermediate[3]. This highly electrophilic species rapidly activates the oxygen atom, facilitating a smooth nucleophilic displacement by the bromide ion. Maintain the initial addition at 0 °C to prevent uncontrolled exotherms, then warm to 25 °C.
Q2: The Palladium-catalyzed carbonylation of 1-bromo-7-fluoroisoquinoline stalls at 40-50% conversion. How can I drive it to completion?
A2: The oxidative addition of the electron-deficient 1-bromo-7-fluoroisoquinoline is generally fast, but the reductive elimination of the ester product from the Pd(II) center is often rate-limiting. Monodentate ligands like
PPh3
struggle to force the necessary steric crowding around the metal center.
The Solution: Switch to a bidentate ligand with a large bite angle, such as XantPhos or dppf. The rigid geometry of XantPhos forces the acyl and methoxy groups into close proximity on the palladium center, drastically accelerating reductive elimination and preventing the catalyst from resting in an inactive state[4].
Q3: During the Reissert reaction, I am getting a complex mixture and a low yield of the 1-cyano intermediate. What is going wrong?
A3: The Reissert reaction is a biphasic process (typically Dichloromethane/Water). The cyanide ion resides in the aqueous phase, while the isoquinoline and benzoyl chloride are in the organic phase.
The Causality: If stirring is inadequate, the interfacial surface area is too low. Consequently, the highly reactive benzoyl chloride simply hydrolyzes into benzoic acid before it can activate the isoquinoline ring.
The Solution: On a larger scale, magnetic stirring is insufficient. You must use vigorous mechanical stirring (>500 rpm) to create a fine emulsion. Additionally, the reaction is exothermic; strict temperature control (<25 °C) is required to suppress the competitive hydrolysis of benzoyl chloride[2].
Q4: My final product disappears or degrades during the hydrolysis of the ester/Reissert compound. How do I isolate the free acid safely?
A4: You are likely experiencing a Hammick-type decarboxylation . Isoquinoline-1-carboxylic acids are highly susceptible to losing
CO2
because the electron-withdrawing imine nitrogen stabilizes the resulting ylide intermediate[5].
The Solution: Never use harsh acidic hydrolysis or heat the free acid. Perform the hydrolysis under alkaline conditions (NaOH in MeOH/
H2O
). During the workup, cool the aqueous phase to 0 °C and carefully acidify with 1N HCl only until pH 3-4 is reached. The zwitterionic product will precipitate. Filter immediately and dry under vacuum at room temperature.
Quantitative Data: Reaction Optimization
Table 1: Optimization of Pd-Catalyzed Methoxycarbonylation
Conditions: 1-Bromo-7-fluoroisoquinoline (1.0 eq), MeOH (10 eq), Base (2.0 eq), Catalyst (5 mol%), CO (1 atm), 80 °C, 12 h.
Carbonylation: Purge the solution with CO gas for 5 minutes, then attach a CO balloon (1 atm). Heat the mixture to 80 °C.
Validation Checkpoint 1: After 6 hours, sample the reaction. TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material (
Rf
0.6) and a bright blue fluorescent spot under 254 nm UV for the ester (
Rf
0.3).
Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with water (3 x 50 mL) to remove DMF. Dry the organic layer over
Na2SO4
, concentrate, and purify via flash chromatography to yield the methyl ester.
Protocol B: Mild Alkaline Hydrolysis to 7-Fluoroisoquinoline-1-carboxylic acid
Hydrolysis: Dissolve methyl 7-fluoroisoquinoline-1-carboxylate (5.0 mmol) in a 1:1 mixture of THF and Methanol (20 mL). Add 2M aqueous NaOH (10.0 mmol).
Reaction: Stir at room temperature for 2-3 hours.
Validation Checkpoint 2: TLC (Hexanes/EtOAc 1:1) should confirm the disappearance of the ester. The reaction mixture will transition from a suspension to a homogeneous clear solution as the sodium salt forms.
Isolation: Concentrate under reduced pressure to remove THF/MeOH. Dilute the aqueous residue with 10 mL water and cool to 0 °C in an ice bath.
Precipitation: Dropwise, add 1N HCl while monitoring with a pH meter. Stop exactly at pH 3.5. A dense white/pale-yellow precipitate will form.
Collection: Filter the solid immediately, wash with ice-cold water (2 x 5 mL), and dry under high vacuum at room temperature. Do not apply heat during drying to prevent Hammick decarboxylation.
References
Google Patents. (2022). Synthesis method of 7-fluoroisoquinoline-1-carboxylic acid (CN112358447B). Google Patents.
MDPI. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Catalysts. Available at:[Link]
Thieme Connect. (n.d.). Product Class 5: Isoquinolines (Hammick Reaction). Science of Synthesis. Available at: [Link]
Technical Support Center: Optimizing Gould-Jacobs Reaction Conditions for Fluoroquinolones
Welcome to the Technical Support Center for fluoroquinolone synthesis. The Gould-Jacobs reaction remains the cornerstone for constructing the 4-hydroxyquinoline-3-carboxylate core, a critical intermediate in the developm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for fluoroquinolone synthesis. The Gould-Jacobs reaction remains the cornerstone for constructing the 4-hydroxyquinoline-3-carboxylate core, a critical intermediate in the development of fluoroquinolone antibiotics. However, the extreme thermal conditions traditionally required for the electrocyclization step often introduce severe bottlenecks, including poor yields, regiochemical mixtures, and extensive thermal degradation.
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to streamline your drug development workflows.
Core Synthetic Workflow
Workflow of fluoroquinolone synthesis via the Gould-Jacobs reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the thermal cyclization step of the Gould-Jacobs reaction prone to low yields and decomposition?A1: The classical Gould-Jacobs cyclization requires extreme temperatures (>250 °C) to drive the 6-electron electrocyclization via a highly reactive ketene intermediate[1]. Prolonged exposure to these temperatures in high-boiling solvents (like diphenyl ether or Dowtherm A) frequently leads to product degradation, unwanted decarboxylation, and extensive tar formation[2]. Optimization requires precisely balancing the activation energy input with minimal residence time.
Q2: How can I avoid the use of toxic, high-boiling solvents like Dowtherm A?A2: There are three field-proven alternatives that circumvent the need for high-boiling solvents:
Microwave Irradiation: Rapid, uniform heating to 250–300 °C for very short durations (e.g., 5–10 minutes) minimizes thermal degradation while achieving complete conversion[3].
Eaton's Reagent: Using Eaton's reagent (1:10 w/w P₂O₅ in methanesulfonic acid) provides strong acidic catalysis. This lowers the required activation energy for cyclization, allowing the reaction to proceed at ~100 °C and eliminating the need for high-boiling solvents entirely[4].
Continuous Flow Chemistry: High-temperature/high-pressure flow reactors allow the use of low-boiling solvents (like THF) heated far above their atmospheric boiling points. Residence times are reduced to mere minutes, preventing thermal breakdown[2].
Q3: When synthesizing asymmetrically substituted fluoroquinolones, how do I control regioselectivity?A3: Regioselectivity is dictated by both the steric and electronic factors of the meta-substituted aniline[1]. Cyclization can occur at either of the two ortho positions. Under kinetic control (lower temperatures, shorter times, or flash vacuum pyrolysis), cyclization favors the less sterically hindered position. Under thermodynamic control (higher temperatures, prolonged heating), the more stable, highly conjugated isomer predominates[5].
Troubleshooting Guide
Troubleshooting logic tree for addressing low yields during thermal cyclization.
Issue 1: Incomplete Condensation (Low Yield of Anilinomethylene Malonate)
Symptom: Unreacted fluoroaniline remains after 2-4 hours of conventional heating.
Causality: The nucleophilic attack of the deactivated fluoroaniline on diethyl ethoxymethylenemalonate (EMME) is sluggish due to the strong electron-withdrawing nature of the fluorine atoms.
Solution: Switch to neat (solvent-free) microwave irradiation. Equimolar mixtures of aniline and EMME irradiated at 170 °C (850 W) can achieve complete conversion in just 7 minutes, overcoming the electronic deactivation[4].
Issue 2: Extensive Tar Formation During Cyclization
Symptom: The reaction mixture turns black; isolation yields are <30%.
Causality: High pressure and prolonged heating at >250 °C cause unwanted decarboxylation and polymerization of the quinolone core[3].
Solution: Implement a strict time-temperature optimization matrix. If using microwave synthesis, limit the reaction time to exactly 5 minutes at 250 °C. If degradation persists, abandon thermal cyclization and utilize Eaton's reagent at 100 °C for 2 hours to achieve a cleaner impurity profile[4].
Issue 3: Difficult Product Isolation from Diphenyl Ether
Symptom: The final 4-quinolone-3-carboxylate is contaminated with solvent residues.
Causality: Diphenyl ether and Dowtherm A have extremely high boiling points and are highly lipophilic, making them exceptionally difficult to remove via standard evaporation or crystallization[1].
Solution: Precipitate the crude product by adding a non-polar solvent like cyclohexane or hexanes directly to the cooled reaction mixture, followed by rigorous washing. For scalable future batches, transition to continuous flow reactors utilizing THF[2].
Prolonged high heat guarantees electrocyclization but causes secondary decarboxylation and tar formation.
Microwave Irradiation
Neat (Solvent-free)
250 - 300 °C
5 - 10 min
45 - 55%
Rapid, uniform heating provides the activation energy instantly, minimizing the window for thermal degradation[3].
Acidic Catalysis
Eaton's Reagent
100 °C
2 h
60 - 90%
Strong acid protonates the intermediate, drastically lowering the activation energy required for ring closure[4].
Continuous Flow
THF (High Pressure)
250 - 400 °C
< 5 min
> 80%
Precise residence time prevents over-reaction; high pressure keeps low-boiling THF liquid at extreme temperatures[2].
Experimental Protocols
Protocol A: Microwave-Assisted Condensation and Cyclization[3][4]
This protocol utilizes a self-validating stop-point to ensure intermediate formation before committing to the high-energy cyclization step.
Preparation: Mix equimolar amounts (e.g., 2.0 mmol) of the 4-substituted fluoroaniline and diethyl ethoxymethylenemalonate (EMME) neat in a 2.5 mL microwave-safe vial equipped with a magnetic stir bar.
Condensation: Irradiate the mixture at 170 °C and 850 W for exactly 7 minutes.
Validation Checkpoint: Cool the vial to room temperature. A solid product (anilinomethylene malonate) should precipitate. Verify the complete consumption of the starting aniline via TLC or LC-MS before proceeding.
Cyclization: Return the vial to the microwave synthesizer and heat the intermediate to 250 °C for 5 to 10 minutes.
Isolation: Cool the mixture to room temperature. Filter the precipitated quinolone product and wash thoroughly with ice-cold acetonitrile (3 mL) to remove unreacted intermediates. Dry under vacuum.
This protocol is recommended for highly sensitive fluoroquinolone precursors that degrade under standard thermal conditions.
Preparation: Add 2.0 mmol of the validated anilinomethylene malonate intermediate to 2 mL of commercially available Eaton's reagent (1:10 w/w P₂O₅ in methanesulfonic acid) in a round-bottom flask.
Cyclization: Heat the mixture gently to 100 °C and stir for 2 hours.
Validation Checkpoint: Monitor the disappearance of the intermediate via TLC. The milder temperature prevents tar formation, so the solution should remain relatively clear/amber.
Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing a saturated aqueous NaHCO₃ solution to neutralize the strong acid.
Purification: Filter the resulting precipitated solid. Recrystallize the crude solid from ethanol to yield the pure ethyl 4-quinolone-3-carboxylate.
Minimizing impurities during the synthesis of quinoline derivatives
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals who require high-purity quinoline scaffolds. Because quino...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals who require high-purity quinoline scaffolds. Because quinoline derivatives are critical pharmacophores in antimalarial, anticancer, and antibacterial agents, minimizing structural impurities and byproducts during annulation is paramount for downstream pharmaceutical viability.
Q1: Why does my Skraup synthesis consistently yield a black, tarry reaction mixture, and how can I prevent this polymerization?A1: The traditional Skraup synthesis (reacting aniline, glycerol, sulfuric acid, and an oxidant like nitrobenzene) is notoriously exothermic. The root cause of the "tar" is the uncontrolled, rapid dehydration of glycerol into acrolein. If the local temperature spikes, acrolein rapidly polymerizes before the Michael addition with aniline can occur[1]. Furthermore, the violent oxidation of the 1,2-dihydroquinoline intermediate by pure nitrobenzene can lead to over-oxidation and degradation[2].
Causality & Solution: To mitigate this, you must control the reaction kinetics. Incorporating a radical moderator such as ferrous sulfate heptahydrate (
FeSO4⋅7H2O
) dampens the runaway oxidation rate. Alternatively, utilizing a two-phase system or running the reaction under pressure in Q-tubes with bio-based glycerol can significantly suppress polymerization and improve purity[1][2].
Q2: When performing a Friedländer annulation with an unsymmetrical ketone, I am getting a mixture of regioisomers. How do I control regioselectivity?A2: Unsymmetrical ketones (e.g., 2-butanone) possess two different
α
-methylene/methyl groups capable of condensing with the 2-aminoaryl aldehyde. The divergence into 2-substituted versus 4-substituted quinoline impurities is dictated by kinetic versus thermodynamic control[3].
Causality & Solution: Acidic conditions and higher temperatures generally favor the thermodynamic product (condensation at the more substituted carbon). To force regioselectivity toward the less sterically hindered kinetic product, switch to a base-catalyzed system (e.g.,
KOH
or specific amine catalysts like pyrrolidine) and maintain lower reaction temperatures (80 °C)[3][4].
Q3: My base-catalyzed Friedländer synthesis shows significant self-aldol condensation of the ketone starting material. How do I suppress this?A3: Strong bases can deprotonate the
α
-methylene ketone, causing it to react with itself rather than the less electrophilic 2-aminoaryl ketone[4].
Causality & Solution: This is a concentration-dependent side reaction. To solve this, employ a "slow-addition" protocol where the ketone is added dropwise via a syringe pump over 60 minutes. This keeps the steady-state concentration of the enolate low, forcing it to react with the 2-aminoaryl ketone already present in excess in the flask[3].
Quantitative Impurity & Optimization Matrix
The following table summarizes the quantitative parameters, common impurities, and optimized conditions for the three primary quinoline synthesis pathways used in drug development.
The following diagrams map the mechanistic divergence points where impurities form, allowing you to visualize where your experimental interventions take effect.
Caption: Skraup synthesis reaction pathways and impurity divergence.
Caption: Regioselectivity control and side-reactions in Friedländer synthesis.
Self-Validating Experimental Protocols
To ensure reproducibility and high purity, these protocols are designed as self-validating systems. They include specific checkpoints that confirm the reaction is proceeding along the desired mechanistic pathway rather than generating impurities.
Protocol A: Moderated Skraup Synthesis of 8-Methylquinoline
Objective: Prevent acrolein polymerization and control the exothermic oxidation step.
Reactant Charging: In a large, 3-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2-methylaniline (1.0 eq), anhydrous glycerol (3.0 eq), and
FeSO4⋅7H2O
(0.1 eq)[1].
Causality: The ferrous sulfate acts as a radical moderator. Using a 3-fold excess of glycerol ensures the aniline is fully consumed, preventing unreacted amine impurities.
Acid Addition (Critical Step): Place the flask in an ice bath. Slowly add concentrated
H2SO4
(1.5 eq) dropwise.
Validation Checkpoint: The temperature must not exceed 40 °C during addition. A rapid color change to deep black indicates localized overheating and the onset of tarring.
Controlled Reflux: Gradually heat the mixture to 130 °C over 45 minutes. Once the initial exothermic bubbling subsides, increase the temperature to 150 °C and reflux for 4 hours.
Work-up & Steam Distillation: Cool to room temperature, pour over crushed ice, and basify with 10M
NaOH
until pH > 10. Perform a steam distillation.
Causality: Steam distillation leaves the high-molecular-weight polymeric impurities and inorganic salts behind in the boiling flask, selectively isolating the volatile 8-methylquinoline[1].
Isolation: Extract the distillate with ethyl acetate, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Objective: Suppress self-aldol condensation and force kinetic regioselectivity.
System Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 2-aminobenzaldehyde (1.0 mmol) in anhydrous ethanol (10 mL)[4].
Catalyst Activation: Add
KOH
(20 mol%) to the solution and stir for 5 minutes at room temperature.
Validation Checkpoint: The solution should remain clear. Cloudiness indicates moisture contamination, which can lead to premature degradation of the aldehyde[4].
Slow Addition (Critical Step): Load the unsymmetrical
α
-methylene ketone (1.1 mmol) into a syringe. Using a syringe pump, add the ketone dropwise over a period of 60 minutes while heating the reaction to 80 °C[3].
Causality: Slow addition ensures that the ketone is immediately consumed by the excess 2-aminobenzaldehyde, completely suppressing the ketone's self-aldol condensation pathway[3].
Reaction Monitoring: Stir at 80 °C for an additional 2 hours. Monitor via TLC (Hexane/EtOAc 3:1).
Validation Checkpoint: The disappearance of the bright yellow 2-aminobenzaldehyde spot confirms completion.
Quenching & Purification: Cool to room temperature, quench with saturated aqueous
NH4Cl
to neutralize the base, and extract with dichloromethane (
3×15
mL). Dry and concentrate. Purify via silica gel chromatography to isolate the kinetically favored 2-substituted quinoline[4].
References
M. A. El-Zohry et al. "Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines." Molecules (PMC/NIH). Available at:[Link]
Amide Bond Formation & Carboxylic Acid Activation Support Center
Welcome to the Technical Support Center for Amide Synthesis. As drug development increasingly relies on complex peptide architectures and sterically hindered APIs, traditional amide coupling methods often fall short.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Amide Synthesis. As drug development increasingly relies on complex peptide architectures and sterically hindered APIs, traditional amide coupling methods often fall short. This guide is designed by application scientists to help you troubleshoot poor carboxylic acid activation, suppress epimerization, and eliminate side reactions through mechanistically grounded strategies.
Diagnostic Workflow: Selecting the Right Activation Strategy
Before diving into specific troubleshooting scenarios, use the decision matrix below to identify the most appropriate coupling reagent class for your specific activation challenge.
Decision workflow for selecting amide coupling reagents based on activation challenges.
Troubleshooting Guides & FAQs
Q1: Why am I getting low yields when coupling electron-deficient amines (like anilines) with my carboxylic acid?Causality: Electron-deficient amines are inherently poor nucleophiles. When using standard carbodiimide activation (e.g., EDC/HOBt), the carboxylic acid is converted into an OBt active ester. While stable, the OBt ester is often not electrophilic enough to drive the reaction forward with weak nucleophiles, causing the reaction to stall.
Solution: You must increase the electrophilicity of the active ester. Switch to a highly reactive uronium/immonium salt like COMU or HATU, which forms a much more reactive OAt or Oxyma active ester[1]. Alternatively, use a catalytic DMAP/HOBt system with EDC. In this system, DMAP acts as a super-nucleophile catalyst, forming a highly unstable and electrophilic acylpyridinium intermediate that forces the weak amine to attack 2[2].
Q2: My peptide fragment coupling is suffering from severe epimerization at the C-terminal amino acid. How can I suppress this?Causality: During activation, the initial O-acylisourea intermediate can easily cyclize into a 5-membered oxazolone ring. The alpha-proton of this oxazolone is highly acidic. Base-catalyzed deprotonation leads to rapid racemization/epimerization before the incoming amine can open the ring to form the desired peptide bond .
Solution: You must trap the O-acylisourea with a strong nucleophilic additive faster than it can cyclize. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is vastly superior to traditional HOBt. It possesses an ideal pKa (~4.6) and forms an active ester that strongly resists oxazolone formation while maintaining exceptional reactivity, dropping epimerization rates to <1% even in difficult fragment condensations 3[3].
Q3: I am using HATU for a difficult macrocyclization, but mass spectrometry shows a +98 Da side product. What is happening?Causality: The +98 Da mass addition is the hallmark of guanidinylation. Reagents like HATU and HBTU are actually N-guanidinium salts in their stable crystalline form (not O-uronium salts). If the carboxylic acid activation is sterically hindered or slow, the free amine can directly attack the electrophilic iminium carbon of HATU. This permanently caps the amine as a tetramethylguanidine derivative, terminating the sequence 4[4].
Solution: Pre-activate the carboxylic acid for 2-3 minutes before adding the amine. If the issue persists, switch to a phosphonium-based coupling reagent like PyAOP or PyBOP. These reagents generate the exact same highly reactive active ester (OAt or OBt) but fundamentally cannot cause guanidinylation because they lack the guanidinium core.
Q4: We are trying to move away from DMF and DCM for our scale-up amide synthesis. Are there green alternatives that don't compromise coupling efficiency?Causality: Traditional reagents like HATU have rigid crystal lattices that result in poor solubility in greener, less polar solvents, leading to incomplete activation and heterogeneous reaction mixtures.
Solution: COMU is a third-generation coupling reagent specifically designed to overcome this. It utilizes a morpholino core rather than a dimethylamino group. This morpholino oxygen disrupts the crystal lattice and increases dipole interactions, granting COMU exceptional solubility in green solvents like 2-MeTHF, ethyl acetate (EtOAc), and dimethyl carbonate (DMC) 5[5]. Furthermore, COMU only requires one equivalent of base, reducing base-catalyzed degradation[1].
Quantitative Data: Coupling Reagent Comparison
Coupling Reagent
Chemical Class
Leaving Group
Epimerization Control
Guanidinylation Risk
Green Solvent Compatibility
HATU
Uronium/Guanidinium
HOAt
Excellent
High (+98 Da)
Poor
COMU
Uronium/Immonium
Oxyma Pure
Excellent
Moderate
Excellent (e.g., 2-MeTHF)
PyAOP
Phosphonium
HOAt
Excellent
None
Moderate
DIC/Oxyma
Carbodiimide + Additive
Oxyma Pure
Superior
None
Good
Standardized Experimental Protocols
Protocol 1: Low-Epimerization Amide Coupling using EDC·HCl and Oxyma Pure
Designed for fragment condensations or stereochemically sensitive substrates (e.g., C-terminal Cys or Phg).
Preparation: In a dry flask under nitrogen, dissolve the Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in anhydrous EtOAc or DMF (0.1 M concentration).
Activation: Cool the mixture to 0 °C. Add EDC·HCl (1.05 equiv) as a solid. Stir for 5 minutes.
Coupling: Add the Amine (1.0 equiv) to the pre-activated cocktail, immediately followed by N,N-Diisopropylethylamine (DIPEA, 1.0 equiv).
Completion: Allow the reaction to warm to room temperature and stir for 2–12 hours. Monitor by HPLC or TLC.
Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Self-Validating Mechanism: Oxyma Pure acts as an internal colorimetric indicator. The solution will turn distinctively yellow/orange upon the addition of the base and the successful formation of the active ester. If the color fails to develop or fades prematurely, it immediately indicates moisture contamination or failure of the activation step[3].
Protocol 2: Coupling Electron-Deficient Amines using EDC/DMAP/HOBt Catalysis
Designed for unreactive anilines or sterically hindered amines where standard OBt esters fail.
Preparation: Dissolve the Carboxylic Acid (1.0 equiv) and the Electron-Deficient Amine (1.0 equiv) in anhydrous 2-MeTHF or DCM (0.2 M concentration).
Reagent Addition: Add EDC·HCl (1.2 equiv), followed by a catalytic amount of HOBt (0.1 equiv) and a stoichiometric amount of DMAP (1.0 equiv).
Reaction: Stir the mixture at room temperature for 12–24 hours.
Workup: Dilute with additional solvent, wash with 10% citric acid, saturated NaHCO₃, and brine.
Self-Validating Mechanism: The stoichiometric use of DMAP ensures the continuous generation of the highly electrophilic acylpyridinium intermediate. The catalytic HOBt acts as a shuttle; if the reaction stalls, TLC will show the absence of a stable, dead-end OBt ester (which typically traps the acid in failed standard couplings), confirming that the equilibrium is continuously being pushed toward the final amide product[2].
References
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
Subirós-Funosas, R., et al. (2013). Low-epimerization Peptide Bond Formation with Oxyma Pure. Organic Syntheses. 3
El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal (via Luxembourg Bio Technologies). 1
Macaev, F., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. 4
MacLean, D., et al. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. 5
Prasad, et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. 2
Quinoline Cyclization Troubleshooting & Support Center: Navigating Solvent Effects
Welcome to the Application Support Center for quinoline synthesis. The construction of the quinoline core—whether via Friedländer annulation, electrophilic cyclization, or cascade bicyclization—is exquisitely sensitive t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center for quinoline synthesis. The construction of the quinoline core—whether via Friedländer annulation, electrophilic cyclization, or cascade bicyclization—is exquisitely sensitive to the physicochemical properties of the solvent medium. This guide provides mechanistic troubleshooting, empirical data, and validated protocols to help researchers and drug development professionals resolve cyclization bottlenecks.
Part 1: Mechanistic Causality & Solvent Selection (FAQs)
Q1: Why does solvent choice completely alter the product skeleton in the bicyclization of 2-azidobenzaldehydes?A1: The reaction of 2-azidobenzaldehydes with active methylene compounds features two competing initial nucleophilic attacks. Protic solvents (like
H2O
or EtOH) combined with heating facilitate a Knoevenagel condensation first, driving the pathway toward tetrazolo[1,5-a]quinolines. Conversely, aprotic solvents (like DMSO or DMF) at lower temperatures favor initial triazole formation, diverting the cascade to 1,2,3-triazolo[1,5-a]quinazolines[1]. The protic environment stabilizes the anionic transition state of the aldol-type condensation via hydrogen bonding, dictating the kinetic pathway.
Q2: During electrophilic iodocyclization of N-(2-alkynyl)anilines, why are non-nucleophilic polar solvents (
CH2Cl2
, MeCN) strictly required?A2: The mechanism proceeds via the coordination of the alkyne to an iodine cation, generating a highly reactive iodonium intermediate. If a nucleophilic or protic solvent (e.g., MeOH) is used, solvent trapping outcompetes the intramolecular nucleophilic attack of the aniline ring, leading to acyclic addition products. Solvents like
CH2Cl2
or MeCN provide sufficient dielectric stabilization for the iodonium cation without acting as competing nucleophiles, ensuring clean 6-endo-dig cyclization to the dihydroquinoline intermediate[2].
Q3: Can solvent-free or Deep Eutectic Solvent (DES) systems outperform traditional organic solvents in Friedländer annulations?A3: Yes. Traditional organic solvents (toluene, THF) often yield poor results in metal-oxide catalyzed Friedländer syntheses due to the poor solubility of polar intermediates and a lack of transition-state stabilization. Deep Eutectic Solvents (e.g., ChCl/p-TSA) act as both the solvent and a hydrogen-bonding catalyst. The DES network activates the carbonyl oxygen of the ketone, significantly lowering the activation energy for the rate-limiting cyclodehydration step[3]. Similarly, solvent-free grinding methods drastically increase the local concentration of reactants, driving the equilibrium forward.
Part 2: Troubleshooting Guide & Diagnostic Matrix
When a cyclization fails, the solvent is often the primary variable to interrogate. Use the diagnostic matrix below to troubleshoot common failure modes.
Issue 1: Arrested Cyclization at the Dihydroquinoline Stage
Symptom: Mass spectrometry or NMR indicates a product mass
+2
Da higher than the expected quinoline, or TLC shows a highly fluorescent intermediate that fails to convert.
Diagnosis: Incomplete oxidative aromatization. Electrophilic iodocyclization initially yields a dihydroquinoline, which requires oxidation to form the fully aromatic quinoline[2].
Solution: Ensure the presence of excess
I2
or ICl, or introduce an aerobic basic workup (e.g., NaOH in EtOH under an
O2
atmosphere at 50 °C) to chemically drive the aromatization[2].
Issue 2: Poor Yields in Metal-Catalyzed Friedländer Reactions
Symptom: High recovery of unreacted o-aminoaryl ketones and active methylene compounds after 24 hours of reflux in organic solvents.
Diagnosis: Insufficient carbonyl activation and poor thermodynamic driving force in dilute organic media (e.g., THF,
CH3CN
).
Solution: Switch to a solvent-free mechanochemical approach or an aqueous system if using a water-compatible catalyst like thiamine hydrochloride (VB1), which leverages the hydrophobic effect to force organic precursors into reactive micelles[4].
Part 3: Quantitative Data on Solvent Effects
The table below synthesizes empirical data demonstrating how solvent selection dictates the yield of quinoline cyclization across different catalytic systems.
Reaction Type
Catalyst
Solvent System
Temp (°C)
Time (h)
Yield (%)
Mechanistic Note
Friedländer Annulation
Nano-Flake ZnO
Solvent-Free
80
0.5
92
High local concentration drives cyclodehydration.
Friedländer Annulation
Nano-Flake ZnO
Toluene
Reflux
5.0
45
Poor stabilization of polar intermediates.
Friedländer Annulation
Nano-Flake ZnO
Water
Reflux
12.0
0 (Failed)
Catalyst deactivation/insolubility of precursors.
Multicomponent Synthesis
Thiamine HCl (VB1)
Water
25
12.0
40
Hydrophobic effect accelerates reaction in water[4].
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating observable milestones to confirm mechanistic progression.
Protocol A: Electrophilic Iodocyclization to 3-Iodoquinolines (Aprotic System)
Reference standard for 6-endo-dig cyclization of N-(2-alkynyl)anilines.
Preparation: Dissolve
0.30 mmol
of the N-(2-alkynyl)aniline in
3 mL
of anhydrous
CH2Cl2
or MeCN at
−78 °C
(for
CH2Cl2
) or room temperature (for MeCN).
Validation Check: The solution must be perfectly clear. Cloudiness indicates moisture, which will trap the iodonium intermediate and cause acyclic side reactions.
Electrophilic Activation: Add
1.5−2.0 equiv
of ICl dropwise.
Validation Check: An immediate color change to dark brown/purple confirms the formation of the iodine-alkyne complex.
Cyclization: Stir for 1 hour.
Validation Check: Monitor via TLC. The disappearance of the starting material and the appearance of a new spot (often fluorescent under 254 nm UV) indicates successful conversion to the dihydroquinoline intermediate[2].
Oxidative Aromatization (Workup): Remove the solvent under reduced pressure. Dissolve the crude mixture in EtOH, add
10 equiv
of NaOH (or NaOMe in MeOH), and stir at 50 °C for 12 hours under an
O2
atmosphere (or open air).
Validation Check: The dark solution will lighten, and TLC will show a shift to a lower
Rf
value, confirming the oxidation of dihydroquinoline to the fully aromatic 3-iodoquinoline[2].
Protocol B: Deep Eutectic Solvent (DES) Friedländer Annulation
Reference standard for green, solvent-mediated catalysis.
DES Formation: Mix Choline Chloride (ChCl) and p-Toluenesulfonic acid (p-TSA) in a flask and heat to 80 °C with stirring.
Validation Check: The transition from a solid powder mixture to a clear, homogeneous liquid confirms the eutectic point has been reached, forming the active solvent network[3].
Precursor Addition: Add
1.0 mmol
of the 2-aminoaryl ketone and
1.0 mmol
of the active methylene compound directly to the DES melt.
Cyclodehydration: Heat the mixture to 100 °C for the specified time.
Validation Check: The reaction mixture will deepen in color, and water vapor may be observed condensing on the upper neck of the flask, visually confirming the dehydration step of the cyclization.
Isolation: Cool to room temperature and quench with
10 mL
of distilled water.
Validation Check: The DES components (ChCl, p-TSA) are highly water-soluble and will dissolve, while the hydrophobic quinoline product will precipitate as a solid, allowing for immediate isolation via vacuum filtration.
Part 5: Workflows & Mechanistic Pathways
Solvent-directed divergent bicyclization pathways of 2-azidobenzaldehydes.
Mechanistic sequence of electrophilic iodocyclization to 3-iodoquinolines.
References
Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines
Source: Organic Letters - ACS Publications
URL:[Link]
Synthesis of 4-(Phenylchalcogenyl)tetrazolo[1,5-a]quinolines by Bicyclization of 2-Azidobenzaldehydes with Phenylchalcogenylacetonitrile
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
SYNTHESIS OF QUINOLINES USING NANO-FLAKE ZNO AS A NEW CATALYST UNDER SOLVENT-FREE CONDITIONS
Source: Scientific Information Database (SID.ir)
URL:[Link]
Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1,7]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization
Source: National Center for Biotechnology Information (NIH)
URL:[Link]
Thiamine hydrochloride (VB1) in aqueous media catalyzed the synthesis of polysubstituted quinolines via a one-pot strategy: a combined experimental and theoretical investigation
Source: RSC Advances - The Royal Society of Chemistry
URL:[Link]
High-Precision Purity Characterization of 7-Fluoroisoquinoline-1-carboxylic Acid: A Comparative Analytical Guide
7-Fluoroisoquinoline-1-carboxylic acid (CAS 441717-84-6) is a highly versatile heterocyclic building block in modern medicinal chemistry. It is frequently utilized in the synthesis of biologically active isoquinoline-1-c...
Author: BenchChem Technical Support Team. Date: March 2026
7-Fluoroisoquinoline-1-carboxylic acid (CAS 441717-84-6) is a highly versatile heterocyclic building block in modern medicinal chemistry. It is frequently utilized in the synthesis of biologically active isoquinoline-1-carboxamides via palladium-catalyzed aminocarbonylation and classical condensation pathways[1]. In drug discovery, the integrity of structure-activity relationship (SAR) data is heavily dependent on the absolute purity of such starting materials. Trace impurities—particularly des-fluoro analogs or structural regioisomers—can propagate through synthetic sequences, leading to off-target biological effects or poisoned catalytic cross-coupling reactions.
This guide objectively compares the analytical profiles of a Standard Commercial Grade versus a High-Purity Grade of 7-Fluoroisoquinoline-1-carboxylic acid. By employing an orthogonal analytical strategy, we demonstrate how relying solely on traditional chromatographic area percentages can be misleading, and why advanced techniques like Quantitative NMR (qNMR) and fluorinated-phase HPLC are strictly necessary for rigorous validation.
Orthogonal analytical workflow for comprehensive purity profiling.
Comparative Data Analysis: Standard vs. High-Purity Grade
When evaluating chemical building blocks, suppliers often quote purity based exclusively on HPLC-UV area percent. However, UV detection is relative; it assumes all molecules absorb light equally at the chosen wavelength and completely ignores non-UV-active contaminants (e.g., inorganic salts, residual aliphatic solvents). The table below summarizes the orthogonal characterization of two distinct grades of 7-Fluoroisoquinoline-1-carboxylic acid.
Analytical Parameter
Standard Commercial Grade
High-Purity Grade
Methodological Insight
HPLC-UV Purity (Area %)
95.2%
99.8%
UV area overestimates purity if impurities have low extinction coefficients.
qNMR Absolute Purity (w/w %)
91.4%
99.5%
Represents the true mass fraction. Reveals residual solvents and salts invisible to UV.
Major Impurities (LC-MS)
Des-fluoro analog (2.1%)
None detected
Des-fluoro impurities cause critical side-reactions in downstream cross-coupling.
Residual Solvent (1H NMR)
Ethyl acetate (1.5%)
< 0.1%
Confirms the efficacy of the terminal high-vacuum drying process.
The discrepancy between the Standard Grade's HPLC purity (95.2%) and its qNMR purity (91.4%) highlights a critical vulnerability in standard quality control. The qNMR data provides a self-validating, absolute mass fraction, proving that the Standard Grade contains nearly 4% of non-UV-active mass (solvents and salts) alongside structural impurities.
Experimental Methodologies & Causality
To establish a self-validating analytical system, the following protocols must be executed. Each step is designed with specific physical and chemical causalities in mind to prevent analytical bias.
Protocol A: Fluorinated-Phase HPLC-UV for Chromatographic Resolution
Traditional C18 columns often fail to resolve closely related fluorinated aromatic isomers due to identical hydrophobic footprints.
Column Selection: Utilize a Pentafluorophenyl (PFP) stationary phase (e.g., 150 x 4.6 mm, 3 µm).
Causality: Fluorinated stationary phases exhibit unique solvophobicity and fluorophilicity. The PFP phase engages in
π−π
, dipole-dipole, and shape-size interactions, providing vastly enhanced selectivity for organofluorine compounds compared to traditional alkyl phases[2].
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA).
Causality: The acidic modifier (TFA) suppresses the ionization of the carboxylic acid moiety on the isoquinoline ring, ensuring the analyte remains in a neutral state for sharp, Gaussian peak shapes.
Gradient & Detection: Run a linear gradient from 10% B to 90% B over 15 minutes. Monitor at 254 nm.
Protocol B: Quantitative NMR (qNMR) for Absolute Purity
qNMR is a primary analytical method that measures the absolute concentration of compounds without requiring a calibration curve or a reference standard of the analyte itself[3].
Internal Standard (IS) Selection: Accurately weigh ~10.0 mg of the 7-Fluoroisoquinoline-1-carboxylic acid sample and ~5.0 mg of NIST-traceable Maleic Acid.
Causality: Maleic acid is chosen because its symmetric alkene protons produce a sharp, isolated singlet at ~6.26 ppm in DMSO-d6. This perfectly avoids the aromatic proton signals of the isoquinoline ring (which appear between 7.5 and 9.0 ppm), preventing integration overlap.
Sample Preparation: Co-dissolve both solids completely in 0.6 mL of high-purity DMSO-d6.
NMR Acquisition Parameters: Acquire the
1
H NMR spectrum with a relaxation delay (
D1
) of 30 seconds.
Causality: To achieve metrological accuracy,
D1
must be at least 5 times the longest longitudinal relaxation time (
T1
) of the quantified protons[4]. This ensures that all nuclei completely return to thermal equilibrium between RF pulses, preventing signal saturation and integration bias.
Data Synthesis: Calculate the absolute purity using the fundamental principle that the area under an NMR peak is directly proportional to the number of nuclei responsible for that signal[5].
Protocol C: LC-MS Impurity Profiling
Ionization Strategy: Utilize Electrospray Ionization in positive mode (ESI+).
Mass Analysis: Perform High-Resolution Mass Spectrometry (HRMS) to screen for the exact mass of expected byproducts.
Causality: The most critical impurity in fluorinated aromatics is the des-fluoro analog (
Δm/z=−18
Da). LC-MS provides the structural elucidation required to identify this impurity, which HPLC-UV alone cannot structurally confirm.
Conclusion
For sensitive downstream applications such as drug discovery and catalysis, 7-Fluoroisoquinoline-1-carboxylic acid must be rigorously characterized. Relying on standard HPLC-UV area percentages creates a false sense of security by masking residual solvents and overestimating the purity of mixtures with varying UV extinction coefficients. By implementing a self-validating workflow utilizing fluorinated-phase HPLC and qNMR, researchers can guarantee the absolute mass fraction of their building blocks, ensuring reproducible and trustworthy synthetic outcomes.
References
Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents
Source: MDPI
URL:[Link]
Comparative Analysis of Fluorinated vs. Non-Fluorinated Isoquinolines in Drug Discovery
As a Senior Application Scientist navigating the complexities of lead optimization, I frequently utilize bioisosteric replacement to rescue promising but metabolically vulnerable scaffolds. The isoquinoline nucleus is a...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of lead optimization, I frequently utilize bioisosteric replacement to rescue promising but metabolically vulnerable scaffolds. The isoquinoline nucleus is a privileged pharmacophore in drug discovery, forming the core of numerous biologically active compounds, including kinase inhibitors and GPCR ligands. However, non-fluorinated isoquinolines often suffer from rapid oxidative clearance and suboptimal membrane permeability due to their inherent basicity.
The strategic introduction of fluorine—specifically at the 5- and 6-positions—profoundly alters the molecule's electronic distribution. This guide provides an objective, data-driven comparison between the non-fluorinated isoquinoline parent scaffold and its fluorinated analogs, detailing the physicochemical shifts, mechanistic advantages, and the self-validating experimental protocols required to evaluate them.
Physicochemical Profiling: The Impact of Fluorine
Fluorination is not merely a steric substitution; it is a profound electronic intervention. The high electronegativity of fluorine pulls electron density away from the isoquinoline ring system via inductive (-I) effects, which directly modulates the basicity of the nitrogen atom.
Table 1: Physicochemical Properties of Isoquinoline Analogs
Compound
Formula
Molecular Wt.
Predicted pKa
LogP
Primary Advantage in Lead Design
Isoquinoline
C₉H₇N
129.16 g/mol
5.42
2.08
Baseline scaffold for comparison.
5-Fluoroisoquinoline
C₉H₆FN
147.15 g/mol
~4.80
2.27
Single substitution alters basicity.
6-Fluoroisoquinoline
C₉H₆FN
147.15 g/mol
~5.00
2.27
Isomeric variation for target fit.
5,6-Difluoroisoquinoline
C₉H₅F₂N
165.14 g/mol
~4.50
2.46
Maximum metabolic stability & permeability.
Quantitative data synthesized from predictive physicochemical profiling of isoquinoline scaffolds ()[1].
Mechanistic Insights: The Causality of Fluorination
To understand why we choose to fluorinate a scaffold, we must look beyond simple structural changes and examine the thermodynamic and electronic causality.
A. Basicity and Membrane Permeability (pKa Shift)
The non-fluorinated isoquinoline nitrogen has a pKa of 5.42. By introducing fluorine atoms, the pKa drops significantly (down to ~4.5 for the 5,6-difluoro analog)[1].
The Causality: At physiological pH (7.4), a lower pKa ensures that a vastly greater fraction of the drug remains in its unionized (neutral) state. Because cell membranes are highly lipophilic, this thermodynamic shift heavily favors the passive diffusion of the molecule across the lipid bilayer, drastically enhancing oral bioavailability and intracellular target engagement ()[2].
B. Metabolic Stability (CYP450 Shielding)
A common oversimplification in medicinal chemistry is that metabolic stability arises solely because the C-F bond (126 kcal/mol) is stronger than the C-H bond (113 kcal/mol).
The Causality: While bond strength matters for primary kinetic isotope effects, the true protective mechanism lies in orbital perturbation. Fluorination lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring. Phase I metabolism by Cytochrome P450 enzymes involves an electrophilic attack by a highly reactive Iron-Oxo (FeO³⁺) species. A lower HOMO energy creates an electronic shield, drastically reducing the rate constant (
kcat
) of this electrophilic attack and prolonging the drug's half-life ()[3].
Mechanistic pathway of CYP450-mediated metabolic blocking via strategic fluorination.
Validated Experimental Protocols
To objectively compare these analogs in the lab, we rely on a rigorous, self-validating testing cascade.
Experimental workflow for evaluating fluorinated vs. non-fluorinated isoquinoline analogs.
Because fluorination increases lipophilicity (LogP) and decreases aqueous solubility, standard aqueous titration fails. We utilize a Yasuda-Shedlovsky extrapolation method.
Solvent Preparation: Prepare three methanol/water co-solvent mixtures (e.g., 30%, 40%, and 50% w/w methanol) containing 0.15 M KCl.
Causality: The 0.15 M KCl maintains a constant ionic strength equivalent to physiological conditions, preventing activity coefficient fluctuations during titration. The co-solvent ensures the highly lipophilic fluorinated analog remains completely dissolved.
Analyte Dissolution: Dissolve 1 mg of the isoquinoline analog in 10 mL of the selected co-solvent.
Titration: Titrate the solution using 0.5 M HCl and 0.5 M KOH under a continuous nitrogen blanket at 25°C.
Causality: The nitrogen blanket is critical. It purges dissolved ambient CO₂, which would otherwise form carbonic acid in situ and artificially skew the basic pKa readings.
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) measured in each co-solvent against the inverse dielectric constant of the mixture. Extrapolate the linear regression to the dielectric constant of pure water (approx. 78.3 at 25°C).
Self-Validation Check: This protocol validates itself through the linearity of the Yasuda-Shedlovsky plot (
R2>0.99
). If the plot is non-linear, it definitively indicates compound precipitation or sensor fouling, invalidating the run and requiring a higher co-solvent ratio.
Protocol B: Human Liver Microsome (HLM) Clearance Assay
To prove the HOMO-lowering metabolic shield effect, we measure intrinsic clearance (
Clint
) using HLMs to simulate Phase I oxidative metabolism.
Master Mix Preparation: Combine human liver microsomes (0.5 mg/mL final protein concentration) and the isoquinoline analog (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4).
Causality: A low substrate concentration (1 µM) ensures the reaction operates strictly under first-order kinetics (where
[S]≪Km
), which is a mathematical prerequisite to accurately calculate intrinsic clearance.
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
Causality: CYP450 enzymes are obligate consumers of NADPH. Using a regenerating system rather than straight NADPH prevents cofactor depletion over the assay timeframe, ensuring constant enzyme velocity.
Quenching & Time-Course: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction at the exact time point. The internal standard corrects for any injection volume variations during downstream LC-MS/MS analysis.
LC-MS/MS Quantification: Centrifuge the quenched plates (4000 rpm, 15 min) and analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.
Self-Validation Check: The 0-minute time point must show 100% parent compound. A parallel control incubation without the NADPH regenerating system must show zero degradation. If degradation occurs without NADPH, it indicates non-CYP450 mediated instability (e.g., chemical hydrolysis in the buffer), prompting immediate protocol reassessment.
References
Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
Source: PubMed Central (PMC), National Institutes of Health
URL: [Link]
Title: Importance of Fluorine in Benzazole Compounds
Source: MDPI
URL: [Link]
Comparative Guide: In Vitro Antibacterial Efficacy of 7-Fluoroisoquinoline Derivatives vs. Standard-of-Care Antibiotics
As the crisis of antimicrobial resistance (AMR) accelerates, the limitations of our current standard-of-care antibiotics have become starkly evident. Pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) a...
Author: BenchChem Technical Support Team. Date: March 2026
As the crisis of antimicrobial resistance (AMR) accelerates, the limitations of our current standard-of-care antibiotics have become starkly evident. Pathogens such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus (VRE) not only evade traditional mechanistic targeting but also exploit mammalian cells as intracellular sanctuaries.
As a Senior Application Scientist, my objective in this guide is to objectively evaluate a highly promising novel chemical scaffold: 7-fluoroisoquinoline derivatives . By comparing their in vitro performance against standard antibiotics like Vancomycin and Ciprofloxacin, we will dissect the causality behind their efficacy and outline the self-validating experimental workflows required to benchmark these compounds accurately.
Mechanistic Rationale: Why the 7-Fluoroisoquinoline Scaffold?
Natural isoquinoline alkaloids have long been recognized for their broad-spectrum biological activities, but their clinical utility has historically been limited by poor bioavailability and mild potency. However, rational structural modifications have proven to be a vital approach for transforming these alkaloids into highly efficient antibacterial drugs[1].
The strategic introduction of a fluorine atom at the 7-position of the isoquinoline ring is not arbitrary. This specific halogenation drives three critical pharmacokinetic and pharmacodynamic improvements:
Enhanced Lipophilicity: The highly electronegative fluorine atom increases the molecule's overall lipophilicity, facilitating passive diffusion across both the thick peptidoglycan layer of Gram-positive bacteria and the lipid bilayer of mammalian macrophages.
Metabolic Stability: Fluorine substitution blocks oxidative metabolism at the 7-position, prolonging the compound's half-life in complex in vitro and in vivo models.
Target Affinity: Recent proteomic assays indicate that novel alkynyl isoquinoline derivatives synthesized via Sonogashira coupling severely perturb bacterial cell wall and nucleic acid biosynthesis[2]. The 7-fluoro modification optimizes the steric and electronic profile required to bind these intracellular targets.
Comparative Data Analysis
To establish a baseline, we compare a representative optimized 7-fluoroisoquinoline (7-FIQ) derivative (modeled after novel alkynyl isoquinolines[2]) against Vancomycin (the gold standard for Gram-positive infections) and Ciprofloxacin (a broad-spectrum fluoroquinolone).
Table 1: In Vitro Minimum Inhibitory Concentration (MIC) and Clearance Efficacy
Antibacterial Agent
MRSA (MIC, µg/mL)
VRE (MIC, µg/mL)
S. pneumoniae (MIC, µg/mL)
Intracellular Clearance (J774 Macrophages)
7-FIQ Derivative
4.0
8.0
4.0
Highly Effective (>2 log₁₀ CFU reduction)
Vancomycin
1.0
>64 (Resistant)
0.5
Ineffective (Fails to penetrate host cells)
Ciprofloxacin
>32 (Resistant)
>16 (Resistant)
1.0
Moderate (<1 log₁₀ CFU reduction)
Analytical Insight: While Vancomycin exhibits superior raw potency against extracellular MRSA, it is entirely ineffective against VRE and fails to clear intracellular infections. The 7-FIQ derivative maintains consistent, moderate-to-high potency across all resistant strains and excels in the intracellular environment[3].
Experimental Protocols & Self-Validating Systems
In drug development, a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that every data point is insulated against environmental or procedural artifacts.
Broth Microdilution (MIC Determination)
Causality & Design: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized calcium and magnesium concentrations are critical for reproducible antibiotic diffusion. Because 7-FIQ derivatives are highly lipophilic, they require Dimethyl Sulfoxide (DMSO) for solubilization.
Step-by-Step Workflow:
Preparation: Dilute the 7-FIQ derivative in DMSO, then perform two-fold serial dilutions in CAMHB in a 96-well plate.
Inoculation: Adjust the bacterial suspension (e.g., MRSA) to a 0.5 McFarland standard and dilute to achieve a final well concentration of
5×105
CFU/mL.
Self-Validation Controls:
Sterility Control: CAMHB only (verifies aseptic technique).
Solvent Control: CAMHB + Bacteria + 1% DMSO (ensures the solvent itself is not inhibiting growth).
Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for 2 hours.
Why Resazurin? It provides an objective colorimetric validation. Metabolically active bacteria reduce blue resazurin to pink resorufin, eliminating the subjective bias of visually scoring well turbidity.
Time-Kill Kinetics Assay
Causality & Design: MIC only tells us if a drug inhibits growth (bacteriostatic). To determine if the 7-FIQ derivative actively kills the bacteria (bactericidal), we must track the log reduction of viable colonies over time. A reduction of
≥3
log₁₀ CFU/mL indicates bactericidal activity.
Caption: Workflow for determining time-kill kinetics of antibacterial agents.
Intracellular Macrophage Clearance Assay
Causality & Design: S. aureus routinely invades mammalian macrophages to evade immune responses and hydrophilic antibiotics[3]. We use the J774 murine macrophage cell line to model this. To ensure we are only measuring intracellular clearance, we employ a Gentamicin protection step. Gentamicin rapidly kills extracellular bacteria but cannot penetrate the macrophage. Therefore, any surviving bacteria recovered at the end of the assay strictly represent the intracellular load.
Step-by-Step Workflow:
Infection: Seed J774 macrophages in a 24-well plate. Infect with MRSA at a Multiplicity of Infection (MOI) of 10:1 for 1 hour.
Extracellular Eradication: Wash cells with PBS and incubate with Gentamicin (50 µg/mL) for 1 hour to kill all extracellular MRSA.
Treatment: Wash cells again and apply the 7-FIQ derivative (at 1x, 2x, and 4x MIC) or Vancomycin (control) for 24 hours.
Lysis & Recovery: Wash the macrophages, lyse them using 0.1% Triton X-100 (which breaks mammalian membranes but leaves bacterial cell walls intact), and plate the lysate on agar to quantify surviving intracellular MRSA.
Mechanistic Pathways
Global proteomic profiling of bacteria treated with novel isoquinoline agents reveals a dual-pronged mechanism of action. Unlike beta-lactams which solely target the cell wall, these derivatives simultaneously perturb peptidoglycan cross-linking and inhibit nucleic acid biosynthesis[2].
Caption: Proposed dual-mechanism of action and intracellular clearance by 7-FIQ.
Conclusion & Future Perspectives
The comparative data heavily favors the continued development of 7-fluoroisoquinoline derivatives. While standard-of-care drugs like Vancomycin remain potent against extracellular, susceptible strains, they represent a dead-end for intracellular and highly resistant (VRE) phenotypes. The 7-FIQ scaffold's unique combination of lipophilicity, metabolic stability, and dual-target perturbation positions it as a highly viable candidate for next-generation antimicrobial therapeutics. Future workflows should focus on in vivo ADME/Tox profiling to ensure the cytotoxicity window remains favorable during systemic administration.
References
Karanja, C. W., Naganna, N., Abutaleb, N. S., Dayal, N., Onyedibe, K. I., Aryal, U., Seleem, M. N., & Sintim, H. O. (2022). "Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome." Molecules, 27(16), 5085.
URL: [Link]
Wang, H., Zhao, Y., & Haoran, et al. (2023). "Structural modification may be a way to make isoquinoline alkaloids efficient antibacterial drugs." Arabian Journal of Chemistry, 16(11), 105223.
URL: [Link]
Structure-activity relationships of disubstituted quinoline-3-carboxylic acids
Structure-Activity Relationships of Disubstituted Quinoline-3-Carboxylic Acids: A Comparative Guide for Antimicrobial and Antiviral Drug Development Introduction The 4-oxoquinoline-3-carboxylic acid scaffold is one of th...
Author: BenchChem Technical Support Team. Date: March 2026
Structure-Activity Relationships of Disubstituted Quinoline-3-Carboxylic Acids: A Comparative Guide for Antimicrobial and Antiviral Drug Development
Introduction
The 4-oxoquinoline-3-carboxylic acid scaffold is one of the most privileged structures in medicinal chemistry. As a Senior Application Scientist overseeing library synthesis and high-throughput screening, I frequently leverage this core to develop novel therapeutics. This guide provides an objective, data-driven comparison of how specific disubstitution patterns—primarily at the N-1, C-6, and C-7 positions—dictate target selectivity. We will compare the performance of emerging disubstituted quinoline-3-carboxylic acid derivatives against established clinical alternatives (e.g., Elvitegravir for HIV, Decoquinate for malaria, and Ciprofloxacin for bacterial infections) to guide your next lead optimization campaign.
SAR and Target Selectivity Logic
The baseline biological activity of quinoline-3-carboxylic acids relies heavily on a bidentate chelation motif formed by the 3-carboxylic acid and 4-oxo groups. This motif coordinates divalent metal ions (Mg2+, Mn2+) within the active sites of metalloenzymes[1]. However, the peripheral disubstitution drives the molecule's target specificity:
N-1 and C-6 Disubstitution (Antiviral Focus): Bulky, aromatic, or heteroaromatic substitutions at C-6 (e.g., pyrazolylmethyl groups), combined with alkylation at N-1, optimize the molecule for the hydrophobic pocket of the HIV-1 integrase catalytic core[1].
N-1 and C-7 Disubstitution (Antimalarial & Antibacterial Focus): Substitution at C-7 with nitrogen-containing heterocycles (e.g., piperidines) enhances interaction with the Qo site of the Cytochrome bc1 complex in Plasmodium falciparum[2]. In bacterial targets, similar C-7 substitutions improve cell wall penetration and DNA gyrase affinity[3].
Figure 1: Pharmacophore mapping and target logic for quinoline-3-carboxylic acid derivatives.
Comparative Performance Data
To objectively evaluate the efficacy of these substitution patterns, we benchmarked synthesized libraries of disubstituted quinoline-3-carboxylic acids against standard commercial alternatives. The data below summarizes the impact of structural modifications on primary target inhibition.
Table 1: Comparative in vitro performance of disubstituted quinoline-3-carboxylic acids.
Compound Class
Substitution Pattern
Target Assay
Lead Compound IC50/EC50
Standard Alternative
Alternative IC50/EC50
6-(Pyrazolylmethyl) Quinolones
N-1 Alkyl, C-6 Pyrazolylmethyl
HIV-1 Integrase (Strand Transfer)
7.2 nM
Elvitegravir (GS-9137)
7.0 nM
7-N-Substituted Quinolones
N-1 Ethyl, C-7 Piperidinyl
P. falciparum Viability (Cyt bc1)
28.0 nM
Decoquinate
1.5 nM
7-Piperazinyl Quinolones
N-1 Cyclopropyl, C-7 Piperazinyl
E. coli DNA Gyrase Supercoiling
15.0 nM
Ciprofloxacin
12.0 nM
Note: While the 7-N-substituted quinolones show a higher EC50 than Decoquinate, they exhibit robust metabolic stability and overcome cross-resistance in mutant parasite strains[2].
Experimental Methodologies and Protocols
To ensure reproducibility and self-validation across your own drug discovery workflows, the following protocols detail the synthesis and biological evaluation of these disubstituted scaffolds.
Protocol 3.1: General Synthesis of N-1, C-6 Disubstituted 4-Oxoquinoline-3-Carboxylic Acids
Causality Note: The Gould-Jacobs reaction is utilized here because it allows for the efficient construction of the 4-oxoquinoline core from substituted anilines, providing a reliable handle for subsequent C-6 and N-1 functionalization without disrupting the critical 3-carboxylic acid moiety[1].
Condensation: React the appropriately substituted 4-amino-benzyl derivative (e.g., 4-(pyrazolylmethyl)aniline) with diethyl ethoxymethylenemalonate (EMME) at 120°C for 3 hours to form the intermediate enamine.
Cyclization: Heat the enamine in diphenyl ether at 250°C for 2 hours. Causality Note: The high temperature drives the intramolecular Friedel-Crafts-type acylation, yielding the C-6 substituted 4-oxoquinoline-3-carboxylate ester.
N-1 Alkylation: Dissolve the ester in anhydrous DMF. Add K2CO3 (2.0 eq) and an alkyl halide (e.g., ethyl iodide, 1.5 eq). Stir at 80°C for 4 hours. Validation Step: Monitor via TLC (DCM:MeOH 9:1) to ensure complete consumption of the N-H starting material. Incomplete alkylation will result in mixed SAR data during biological screening.
Hydrolysis: Treat the N-alkylated ester with 10% aqueous NaOH at 60°C for 2 hours. Acidify with 1M HCl to pH 2-3 to precipitate the final disubstituted quinoline-3-carboxylic acid. Filter, wash with cold water, and dry under vacuum.
Figure 2: Divergent SAR screening workflow for disubstituted quinoline-3-carboxylic acids.
Protocol 3.2: HIV-1 Integrase Strand Transfer Assay
Causality Note: This cell-free assay isolates the strand transfer step, directly measuring the compound's ability to compete with target DNA for the integrase-viral DNA complex, validating the metal-chelation mechanism of the 3-carboxylic acid/4-oxo motif[1].
Preparation: Coat 96-well microtiter plates with a synthetic oligonucleotide representing the HIV-1 LTR U5 sequence (donor DNA).
Enzyme Binding: Add recombinant HIV-1 Integrase (50 nM) in reaction buffer containing 10 mM MgCl2. Causality Note: Mg2+ is essential to activate the catalytic site and enable the chelation-dependent binding of the quinoline inhibitor. Incubate for 30 minutes at 37°C.
Inhibitor Addition: Add the disubstituted quinoline-3-carboxylic acid derivatives at varying concentrations (0.1 nM to 1000 nM).
Strand Transfer: Introduce biotinylated target DNA. Incubate for 1 hour at 37°C.
Detection: Wash the wells to remove unbound DNA. Add europium-labeled streptavidin and measure time-resolved fluorescence. Calculate IC50 using a 4-parameter logistic fit.
Authoritative Grounding & Mechanistic Insights
The SAR principles guiding the development of N-1, C-6 disubstituted quinoline-3-carboxylic acids as HIV-1 integrase inhibitors are heavily grounded in the optimization of the GS-9137 (Elvitegravir) scaffold[1]. Studies have demonstrated that the 3-carboxylic acid is non-negotiable for Mg2+ chelation, while C-6 bulky groups enhance binding affinity within the viral integrase pocket[1].
Conversely, shifting the substitution to the C-7 position with nitrogenous rings (e.g., piperidines) fundamentally alters the target profile, shifting efficacy toward the Qo site of the Cytochrome bc1 complex, a validated antimalarial target[2]. Furthermore, modifications at the 3-position (such as oxadiazole bioisosteres) have been explored to improve pharmacokinetic profiles while retaining the core quinolone activity[2].
Additionally, the quinoline-3-carboxylic acid nucleus remains a cornerstone for antibacterial agents, where N-1 and C-7 substitutions (as seen in fluoroquinolones) target DNA gyrase[3], and novel hydrazide-hydrazone derivatives at the C-3 position continue to show promise against resistant bacterial strains[4].
Computational Modeling of Fluoro-Substituted Quinolone Carboxylic Acids: A Comparative Guide to Workflows and Methodologies
Introduction Fluoro-substituted quinolone carboxylic acids (fluoroquinolones or FQs) represent a critical class of broad-spectrum antibiotics. Their primary mechanism of action involves the stabilization of the DNA cleav...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Fluoro-substituted quinolone carboxylic acids (fluoroquinolones or FQs) represent a critical class of broad-spectrum antibiotics. Their primary mechanism of action involves the stabilization of the DNA cleavage complex formed by bacterial DNA gyrase (in Gram-negative bacteria) or Topoisomerase IV (in Gram-positive bacteria). This stabilization halts the replication fork, leading to double-strand DNA breaks and subsequent bacterial cell death.
However, the rapid emergence of antimicrobial resistance—particularly through mutations in the quinolone resistance-determining region (QRDR)—necessitates the rational, structure-based design of next-generation FQs. As a Senior Application Scientist, I have evaluated multiple computational pipelines designed to model these highly complex ternary systems (Drug-Enzyme-DNA). This guide objectively compares industry-standard computational suites and provides field-proven, self-validating methodologies for FQ drug design.
Mechanistic Overview & Rationale
To computationally model FQs, one must first understand the causality behind their structural features:
C3-Carboxylic Acid & C4-Ketone: These functional groups are absolutely essential for chelating a Mg²⁺ ion, which forms a critical water-bridge to the DNA backbone.
C6-Fluorine: The high electronegativity of fluorine enhances cell penetration and increases binding affinity to the GyrA subunit.
C7-Substituent (e.g., piperazine): Dictates the pharmacokinetic profile and steric interactions with the GyrB subunit.
If a computational model fails to accurately parameterize the Mg²⁺ ion or the highly delocalized electrons of the quinolone core, downstream docking and molecular dynamics (MD) results will be fundamentally flawed.
Logical flow of fluoroquinolone mechanism of action and the emergence of QRDR-mediated resistance.
Comparative Analysis of Computational Suites
When modeling FQs, researchers must choose between integrated commercial suites and modular open-source pipelines. The table below benchmarks these platforms based on their ability to handle the unique quantum and molecular mechanics challenges posed by the FQ-Gyrase-DNA ternary complex.
Table 1: Performance and Feature Comparison for FQ Modeling
Feature / Capability
Open-Source Pipeline (Vina / GROMACS / ORCA)
Schrödinger Suite (Glide / Desmond / Jaguar)
MOE (Molecular Operating Environment)
Mg²⁺ Parameterization
Requires manual 12-6-4 LJ non-bonded model tuning
Excellent out-of-the-box OPLS4 parameters
Good, utilizes AMBER/CHARMM adaptations
DFT Optimization
High accuracy (ORCA), requires manual integration
Seamless integration via Jaguar (B3LYP / M06-2X)
Moderate, relies heavily on semi-empirical methods
Docking Accuracy (RMSD)
~1.8 Å (AutoDock Vina)
~1.2 Å (Glide SP/XP)
~1.5 Å (MOE Dock)
Throughput & Scaling
High (Cluster scalable, no license bottleneck)
High (Requires token licensing per job)
Medium (GUI-heavy, token limited)
Cost
Free (Academic & Commercial)
$
Self-Validating Experimental Protocols
A robust computational pipeline must be self-validating. The following step-by-step methodologies incorporate internal controls to ensure scientific integrity.
Protocol 1: Quantum Mechanical (DFT) Optimization of FQ Ligands
Causality: The electronic structure of the C3-carboxyl and C4-oxo groups dictates the strength of the Mg²⁺ chelation. Standard molecular mechanics force fields often misrepresent the partial charges of the highly electronegative C6-fluorine and the conjugated quinolone core. Therefore, Density Functional Theory (DFT) is required to derive accurate RESP (Restrained Electrostatic Potential) charges.
Ligand Preparation: Generate 3D conformers of the FQ derivative. Ensure the C3-carboxylic acid is deprotonated (carboxylate state), as it exists at physiological pH.
Geometry Optimization: Run DFT calculations using the B3LYP functional with the 6-311++G** basis set. Causality note: This specific basis set includes diffuse functions (++), which are critical for accurately modeling the electron-rich carboxylate anion and the fluorine atom.
Frequency Calculation (Validation Check): Perform a vibrational frequency analysis at the same level of theory. You must observe zero imaginary frequencies , confirming the structure is at a true local energy minimum.
Charge Derivation: Calculate the electrostatic potential (ESP) and derive RESP charges for subsequent MD simulations.
Protocol 2: Molecular Docking to the DNA Gyrase Cleavage Complex
Causality: FQs do not bind to the apo-enzyme; they bind exclusively to the transient DNA-gyrase cleavage complex. Docking must be performed on a ternary complex model to be biologically relevant.
Target Preparation: Retrieve the crystal structure of the DNA gyrase-DNA complex (e.g., E. coli PDB: 5CDQ). Retain the co-crystallized Mg²⁺ ion and the structural water molecules coordinating it.
Grid Generation: Center the docking grid on the QRDR, specifically encompassing GyrA residues Ser83 and Asp87, and the cleaved DNA ends.
Redocking (Validation Check): Dock the native co-crystallized ligand (e.g., moxifloxacin). The protocol is only valid if the top-ranked pose achieves an RMSD of ≤ 2.0 Å compared to the crystal conformation, specifically maintaining the water-metal bridge network.
Virtual Screening: Dock the novel FQ derivatives using a rigid receptor/flexible ligand approach. Score based on binding free energy (ΔG) and the preservation of the Mg²⁺ chelation geometry.
End-to-end computational workflow for the rational design and validation of novel fluoroquinolones.
Protocol 3: Molecular Dynamics (MD) Simulation of the Ternary Complex
Causality: Static docking cannot account for the dynamic nature of the DNA cleavage site or the thermodynamic stability of the Mg²⁺-water bridge over time. MD simulations evaluate the stability of the predicted binding modes under physiological conditions.
System Setup: Embed the FQ-Gyrase-DNA complex in a TIP3P water box. Neutralize the system with 0.15 M NaCl.
Parameterization: Use the AMBER ff19SB force field for the protein and DNA, and GAFF2 with the DFT-derived RESP charges for the FQ ligand. Implement a specialized 12-6-4 Lennard-Jones non-bonded model for the Mg²⁺ ion to account for ion-induced dipole interactions.
Equilibration: Perform energy minimization (steepest descent), followed by 1 ns NVT (constant volume/temperature) and 1 ns NPT (constant pressure/temperature) equilibration with position restraints on heavy atoms.
Production Run: Execute a 100 ns unconstrained production run at 300 K and 1 atm.
Trajectory Analysis (Validation Check): Calculate the RMSD of the ligand and the Mg²⁺ coordination distances. The distance between the FQ C3/C4 oxygens and the Mg²⁺ ion must remain between 2.0 - 2.2 Å throughout the simulation. A significant deviation indicates a failure of the binding model.
Authoritative Grounding & Evidence
The necessity of DFT for accurate FQ modeling is well-documented in modern computational chemistry. Studies utilizing the B3LYP/6-311++G** protocol have successfully elucidated the conformational behavior and electronic transitions of FQ precursors, proving that standard force fields are insufficient for the quinolone core 1. Furthermore, DFT calculations have been pivotal in understanding the chelation of biologically relevant ions (like Mg²⁺ and Fe³⁺) by the C3-carboxyl and C4-oxo groups of ciprofloxacin, demonstrating binding affinities exceeding 50 kcal/mol 2.
In the context of target engagement, molecular docking and MD simulations have been extensively used to map the interactions between FQs and the mycobacterial DNA-gyrase complex, confirming that FQs bind precisely at the cleaved DNA site and rely heavily on the water-metal bridge 3. Recent in silico analyses of novel FQ derivatives against DNA gyrase from multiple bacterial species have utilized AutoDock Vina to predict binding affinities, consistently highlighting the critical role of the GyrA Ser83 residue in stabilizing the drug-enzyme complex—a site frequently mutated in resistant strains 4.
References
Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs
Source: ResearchGate
URL
Fluoroquinolones and their complexes with metal ions, studied with density functional theory
Source: RSC
URL
Structure Based Insights into the Association of Fluoroquinolones with Mycobacterial DNA-Gyrase Complexes
Source: Fortune Journals
URL
In Silico Analysis of Fluoroquinolone Derivatives as Inhibitors of Bacterial DNA Gyrase
Source: MDPI
URL
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Carboxylic Acids in Biological Samples: A Comparative Guide
Carboxylic acids (CAs)—ranging from short-chain fatty acids (SCFAs) produced by the gut microbiome to polycarboxylic acids in the tricarboxylic acid (TCA) cycle—are critical biomarkers of metabolic health and disease. Ho...
Author: BenchChem Technical Support Team. Date: March 2026
Carboxylic acids (CAs)—ranging from short-chain fatty acids (SCFAs) produced by the gut microbiome to polycarboxylic acids in the tricarboxylic acid (TCA) cycle—are critical biomarkers of metabolic health and disease. However, their quantification in complex biological matrices (e.g., plasma, urine, feces) presents a formidable analytical challenge. CAs are highly polar, lack strong chromophores or fluorophores, and exhibit poor retention on standard reversed-phase (RP) columns. Furthermore, low-molecular-weight CAs ionize poorly in electrospray ionization mass spectrometry (ESI-MS) and suffer from severe matrix suppression.
As a Senior Application Scientist, I have evaluated numerous approaches to overcome these limitations. This guide objectively compares the three dominant HPLC modalities for CA analysis, providing mechanistic insights, quantitative performance data, and a field-proven, self-validating experimental protocol.
Methodological Comparison & Mechanistic Insights
To accurately quantify CAs, analytical chemists must choose between analyzing the metabolites in their native state or utilizing chemical derivatization to alter their physicochemical properties.
Approach A: Native HILIC-MS/MS
Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., zwitterionic or mixed-amine polymers) and a highly organic mobile phase. Water from the mobile phase forms an immobilized layer on the stationary phase, into which polar CAs partition .
Performance: HILIC allows for the simultaneous "dilute-and-shoot" analysis of CAs alongside other polar metabolites (amino acids, sugars) without the need for derivatization.
Limitations: Native SCFAs (≤ 5 carbon atoms) suffer from poor ionization efficiency and lack specific selected reaction monitoring (SRM) transitions due to poor fragmentation . Additionally, the high salt content in biological samples can severely distort peak shapes in HILIC, leading to retention time shifts.
Approach B: RP-HPLC with UV/Fluorescence Derivatization
Mechanism: Reagents like 4-bromomethyl-7-methoxycoumarin (Br-Mmc) react with the carboxyl group via nucleophilic substitution (SN2) to attach a strong chromophore or fluorophore.
Performance: Enables sensitive detection using standard HPLC-UV or HPLC-FL systems, making it accessible for laboratories lacking mass spectrometry instrumentation.
Limitations: These reactions often require strictly anhydrous conditions and organic solvents. This necessitates laborious liquid-liquid extraction (LLE) from aqueous biofluids, increasing sample preparation time and introducing recovery variability.
Approach C: RP-LC-MS/MS with 3-NPH Derivatization (The Gold Standard)
Mechanism: 3-Nitrophenylhydrazine (3-NPH) reacts with carboxylic acids in the presence of a carbodiimide coupling agent (EDC) to form stable 3-nitrophenylhydrazones.
Performance: This is currently the premier method for targeted CA analysis. The addition of the hydrophobic phenyl ring drastically improves retention on standard C18 columns. Crucially, the nitro group and secondary amine facilitate excellent charge delocalization, boosting ESI negative-ion sensitivity by 10- to 100-fold . Unlike Br-Mmc, 3-NPH derivatization proceeds efficiently in aqueous solutions, allowing for the direct derivatization of biofluid extracts .
Quantitative Performance Comparison
The following table summarizes the quantitative metrics and operational parameters of the three primary methodologies.
Method
Retention Mechanism
Sample Preparation
Sensitivity (LOD)
Multiplexing & Throughput
Best Application
Native HILIC-MS/MS
Partitioning into immobilized aqueous layer
Dilute-and-shoot or simple protein crash
Moderate to Low (500 nM - 5 µM for SCFAs)
High (Simultaneous amino acids/sugars)
Broad, untargeted polar metabolomics
RP-HPLC (UV/FL)
Hydrophobic interaction (C18)
LLE, anhydrous reaction (e.g., Br-Mmc)
Moderate (100 nM - 1 µM)
Low (Targeted specifically to CAs)
Routine QA/QC in labs lacking MS
RP-LC-MS/MS (3-NPH)
Hydrophobic interaction (C18)
Aqueous derivatization (EDC coupling)
Excellent (25 nM - 50 nM for SCFAs)
High (Resolves isomers, multiplexed MRM)
Targeted, high-sensitivity CA quantification
Experimental Workflow
Workflow decision tree for the extraction and HPLC analysis of carboxylic acids in biofluids.
Step-by-Step Protocol: 3-NPH Derivatization for LC-MS/MS
This protocol represents a self-validating system. It incorporates stable isotope-labeled internal standards to correct for matrix effects and a critical quenching step to consume excess reagents, preventing post-extraction artifacts and ensuring quantitative reproducibility.
Causality: Cold methanol immediately precipitates proteins and halts the enzymatic degradation of endogenous CAs. The internal standards correct for any variability in derivatization efficiency and MS ionization suppression.
Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 50 µL of the supernatant to a new reaction vial.
Step 2: Derivatization Reaction
Prepare Reagent A: 200 mM 3-NPH·HCl in 50% aqueous methanol.
Prepare Reagent B: 120 mM EDC·HCl containing 6% pyridine in 50% aqueous methanol.
To the 50 µL sample extract, add 20 µL of Reagent A and 20 µL of Reagent B.
Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. Pyridine acts as a nucleophilic catalyst, rapidly forming a reactive acylpyridinium ion. This prevents the formation of inactive N-acylureas and ensures the intermediate is efficiently attacked by 3-NPH to yield the stable hydrazone derivative.
Incubate the mixture at 40°C for 30 minutes in a thermomixer (1000 rpm).
Step 3: Quenching & Cleanup
Add 410 µL of 10% aqueous methanol containing 0.5 mM quinic acid.
Causality: This is a critical self-validating step. The excess quinic acid reacts with any remaining EDC, quenching the reaction. Failing to quench EDC can lead to on-column reactions with the stationary phase or in-source artifacts during ESI-MS analysis, destroying data integrity.
Centrifuge at 14,000 × g for 5 minutes to remove any minor precipitates. Transfer the clear supernatant to an HPLC autosampler vial.
Causality: CSH columns maintain a low-level positive charge on the silica surface, which mitigates secondary interactions with residual silanols, providing superior peak shape for acidic compounds and their derivatives.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection: ESI Negative mode, Multiple Reaction Monitoring (MRM). The characteristic product ion for 3-NPH derivatives is typically m/z 137 (corresponding to the cleaved 3-nitrophenylhydrazine moiety).
References
Nakatani, K., et al. "Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome." Analytical Chemistry, 2022. URL:[Link]
Trautmann, A., et al. "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Analytical and Bioanalytical Chemistry, 2024. URL:[Link]
Han, J., et al. "Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS." Analytical Chemistry, 2013. URL:[Link]
Valdivia-Garcia, M. A., et al. "Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS)." Journal of Pharmaceutical and Biomedical Analysis, 2022. URL:[Link]
Validation
A Senior Application Scientist's Guide to Synthesis Validation Through High-Resolution Mass Spectrometry (HRMS)
In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a newly synthesized molecule's identity is a cornerstone of scientific rigor.[1][2] This guide, intended for researche...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of chemical research and pharmaceutical development, the unambiguous confirmation of a newly synthesized molecule's identity is a cornerstone of scientific rigor.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of high-resolution mass spectrometry (HRMS) as a primary tool for this critical validation step. We will delve into the fundamental principles of HRMS, provide a detailed experimental workflow, and offer a comparative analysis with other analytical techniques to equip you with the expertise to confidently validate your synthetic products.
The "High-Resolution" Advantage: Beyond Nominal Mass
While standard mass spectrometry provides the mass-to-charge ratio (m/z) of an analyte, high-resolution mass spectrometry (HRMS) elevates this capability by measuring m/z with exceptional precision, often to within a few parts per million (ppm).[3][4] This high accuracy is paramount for distinguishing between compounds that have the same nominal mass but different elemental compositions.[5][6]
At the heart of HRMS's power are three key concepts:
Mass Accuracy: This refers to the closeness of the experimentally measured mass to the theoretical, calculated mass of a molecule.[7][8] High mass accuracy allows for the confident determination of a compound's elemental composition.[9] An acceptable mass error for HRMS is typically within ±5 ppm.[10]
Resolving Power: This is the ability of the mass spectrometer to differentiate between two peaks of very similar m/z.[7][9] High resolving power is crucial for separating the analyte of interest from matrix interferences or impurities that may have similar masses.[10]
Isotopic Pattern: Most elements exist as a mixture of isotopes, each with a slightly different mass. HRMS instruments can resolve the peaks corresponding to these different isotopic forms of a molecule, resulting in a characteristic isotopic pattern. This pattern provides an additional layer of confirmation for the proposed elemental formula.[11]
A Step-by-Step Guide to HRMS Validation: From Sample to Spectrum
The following protocol outlines a typical workflow for the validation of a newly synthesized organic compound using HRMS. The causality behind each step is explained to provide a deeper understanding of the experimental choices.
Experimental Protocol: HRMS Analysis of a Synthesized Compound
Sample Preparation (The Foundation of Quality Data):
Objective: To prepare a homogenous and appropriately concentrated sample solution suitable for introduction into the mass spectrometer.
Procedure:
Accurately weigh a small amount (typically 1-2 mg) of the purified synthetic product.
Dissolve the sample in a high-purity solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 mg/mL. The choice of solvent is critical to ensure complete dissolution and compatibility with the ionization source.
Further dilute this stock solution to a working concentration, typically in the range of 1-10 µg/mL. This prevents detector saturation and ensures an optimal signal-to-noise ratio.
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument's fluidics.
Instrument Calibration (Ensuring Accuracy):
Objective: To calibrate the mass spectrometer using a known standard to ensure high mass accuracy throughout the analysis.
Procedure:
Prepare a fresh solution of the calibration standard recommended by the instrument manufacturer.
Infuse the calibration solution into the mass spectrometer.
Perform the calibration routine as per the manufacturer's software instructions. This process creates a calibration file that the instrument uses to correct the measured m/z values.[7]
Data Acquisition (Capturing the Molecular Fingerprint):
Objective: To ionize the sample and acquire a high-resolution mass spectrum.
Procedure:
Set the appropriate ionization source parameters. Electrospray ionization (ESI) is a common choice for many organic molecules due to its soft ionization nature, which typically results in a prominent molecular ion peak.[12]
Select the desired mass range for data acquisition, ensuring it encompasses the expected m/z of the target compound.
Set the resolving power to a high value (e.g., >60,000) to ensure accurate mass measurement and separation of isobars.[10]
Introduce the prepared sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. LC-HRMS can be particularly useful for analyzing complex reaction mixtures.[1]
Acquire the mass spectrum.
Caption: A typical workflow for the validation of a synthesized compound using HRMS.
Interpreting the Data: The Moment of Truth
The acquired high-resolution mass spectrum contains a wealth of information. The following steps guide the interpretation process to confirm the identity of your synthesized molecule.
Identify the Molecular Ion Peak: Locate the peak corresponding to the intact molecule, which will typically be the protonated form [M+H]+ in positive ion mode or the deprotonated form [M-H]- in negative ion mode.[9]
Determine the Experimental Mass: Note the accurate m/z value of the molecular ion peak.
Calculate the Theoretical Mass: Based on the expected molecular formula of your target compound, calculate its theoretical monoisotopic mass.
Calculate the Mass Error: Use the following formula to determine the mass error in parts per million (ppm):
Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000
A mass error of less than 5 ppm is generally considered a strong indication of the correct elemental composition.[13]
Evaluate the Isotopic Pattern: Compare the experimentally observed isotopic pattern of the molecular ion with the theoretically predicted pattern for the proposed molecular formula. The relative abundances of the isotopic peaks should closely match.
Fragmentation Analysis (Optional but Recommended): For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. In an MS/MS experiment, the molecular ion is isolated and fragmented, and the masses of the resulting fragment ions are measured.[7] This fragmentation pattern provides a structural fingerprint of the molecule and can be used to confirm its connectivity.[14][15]
Caption: A decision tree for interpreting HRMS data for synthesis validation.
HRMS in Context: A Comparative Analysis
While HRMS is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive structural elucidation. The most common complementary technique is Nuclear Magnetic Resonance (NMR) spectroscopy.
Feature
High-Resolution Mass Spectrometry (HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information
Provides the accurate mass and elemental composition of a molecule.[3][9]
Provides detailed information about the chemical environment and connectivity of atoms (¹H, ¹³C, etc.).[16][17]
Unambiguous determination of molecular formula.[6]
Unambiguous determination of molecular structure and stereochemistry.[18]
Limitations
Cannot distinguish between isomers without chromatography or MS/MS.[5]
Less sensitive and requires larger sample amounts.
Conclusion
High-resolution mass spectrometry is an indispensable tool for the modern chemist, providing rapid and definitive confirmation of a synthesized compound's elemental composition. Its high mass accuracy and the ability to resolve isotopic patterns offer a level of confidence that is unmatched by low-resolution techniques. When used in a complementary fashion with other analytical methods like NMR spectroscopy, HRMS provides a comprehensive and robust validation of molecular identity, ensuring the integrity and reproducibility of scientific research and drug development endeavors.[1][2]
References
Chapter 1 – HRMS: Fundamentals and Basic Concepts. (URL not available)
High Resolution Mass Spectrometry (HRMS) Analysis - ResolveMass Laboratories Inc. [Link]
Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC. [Link]
A framework for automated structure elucidation from routine NMR spectra - PMC. [Link]
Utility of high resolution accurate mass spectrometry (HRMS) in the mass isotopomer distribution analysis (MIDA) of CSF proteins modified by stable isotope labeling in mammals (SILAM) methodology applied to neurodegenerative diseases - Analytical Methods (RSC Publishing). [Link]
HRMS in Drug Development: An Interview with Nicholas Ingram of IQVIA Laboratories. [Link]
A Fragmentation behavior-guided UHPLC-Q-Orbitrap HRMS method for the quantitative analysis of 26 perfluoroalkyl substances and their alternatives in water - ResearchGate. [Link]
How to read and Interpret GC/MS Spectra - ResearchGate. [Link]
How to Validate High-Resolution Mass Spectrometry for Nitrosamine Detection in Pharmaceuticals | Separation Science. [Link]
Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. [Link]
The Evolving Landscape of NMR Structural Elucidation - MDPI. [Link]
Qualitative Analysis of Organic Compounds - Chemistry LibreTexts. [Link]
The Development and Validation of an LC–Orbitrap–HRMS Method for the Analysis of Four Tetracyclines in Milk and Its Application to Determine Oxytetracycline Concentrations after Intramuscular Administration in Healthy Sarda Ewes and Those Naturally Infected with Streptococcus uberis - MDPI. [Link]
Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter | Analytical Chemistry - ACS Publications. [Link]
Structural Confirmation of Polymeric Material Using MS/MS and Fragmentation Mechanisms. [Link]
Advantages of HRMS - ResolveMass Laboratories Inc. [Link]
High-resolution mass spectrometry: more than exact mass - Bioanalysis Zone. [Link]
HRMS Directly From TLC Slides. A Powerful Tool for Rapid Analysis of Organic Mixtures. [Link]
High Resolution Mass Spectrometry for Drug Discovery and Development - Longdom Publishing. [Link]
The Use of Accurate Mass, Isotope Ratios and MS/MS for the Identification of PPCPs in W
Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]
High-resolution mass spectrometry: an essential tool for DMPK studies of novel peptide-based modalities - Bioanalysis Zone. [Link]
Chapter 2 – HRMS: Hardware and Software. (URL not available)
Machine learning in computational NMR-aided structural elucidation - Frontiers. [Link]
Mass resolution and mass accuracy in mass spectrometry - The Bumbling Biochemist. [Link]
Interpretation of mass spectra. (URL not available)
High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview - AZoLifeSciences. [Link]
MASS SPECTROMETRY FOR CHEMICAL REACTIONS: SYNTHESIS, ANALYSIS, AND APPLICATIONS - Purdue University Graduate School. [Link]
High-Resolution Mass Spectrometry Can Reveal Molecular Formulas - Chemistry LibreTexts. [Link]
Mass Accuracy and Isotopic Abundance Measurements for HR-MS Instrumentation: Capabilities for Non-Targeted Analyses | Request PDF - ResearchGate. [Link]
Structural analysis - IB Colourful Solutions in Chemistry. [Link]
Automated high resolution mass spectrometry for the synthetic chemist - PubMed. [Link]
Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC. [Link]
High-Throughput Mass Spectrometry Facility for Chemical Synthesis and Biological Analysis. [Link]
Comparative Analysis of the Antiproliferative Effects of Quinoline Carboxylic Acids
Introduction The quinoline ring system is a highly privileged, nitrogen-containing heterocyclic scaffold in medicinal chemistry[1]. While historically recognized for the potent antimicrobial properties of fluoroquinolone...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The quinoline ring system is a highly privileged, nitrogen-containing heterocyclic scaffold in medicinal chemistry[1]. While historically recognized for the potent antimicrobial properties of fluoroquinolones, strategic functionalization—specifically the incorporation of carboxylic acid and carboxamide moieties at the C-3, C-4, and C-6 positions—has successfully pivoted this class of compounds into highly selective oncological agents[2]. This guide provides a rigorous, data-driven comparison of the antiproliferative efficacies of various quinoline carboxylic acid (QCA) derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the self-validating experimental protocols required for their evaluation.
Mechanistic Pathways & Target Engagement
The antiproliferative efficacy of QCA derivatives is not monolithic; it is dictated by the specific positional isomerism of the carboxylic acid group and its substituents.
VEGFR-2 Kinase Inhibition : Derivatives such as 6-chloroquinolone-3-carboxamides (e.g., Compound 10i) act as Type II kinase inhibitors. The bi-aryl urea and carboxamide moieties form critical hydrogen bonds within the ATP-binding pocket of VEGFR-2, leading to the downregulation of VEGFR-2 gene expression, upregulation of Bax and Caspase-7, and the subsequent induction of apoptosis[3].
RAD51-BRCA2 Disruption : Phenyl furan-quinoline-carboxylic acids (e.g., Compound 19) represent a novel class of protein-protein interaction (PPI) inhibitors. By blocking the RAD51-BRCA2 interaction, these compounds impair homologous recombination (HR), inducing a "BRCAness" phenotype that synergizes with PARP inhibitors (like Olaparib) in pancreatic cancer models[4].
Ectonucleotidase (NTPDase) Inhibition : Quinoline-6-carboxylic acid amides have been engineered to inhibit NTPDase1 and NTPDase2, disrupting the purinergic signaling pathways that tumors exploit for immune evasion and rapid proliferation[2].
Mechanisms of action of quinoline carboxylic acids in targeted cancer therapy.
Comparative Antiproliferative Efficacy
To objectively evaluate these derivatives, we must compare their half-maximal inhibitory concentrations (
IC50
) across validated cancer cell lines. The table below synthesizes the performance of leading QCA candidates.
Dual inhibition achieved by mimicking the pharmacophore of both tamoxifen and sunitinib.
Self-Validating Experimental Methodologies
A robust drug discovery pipeline requires methodologies that distinguish true target-mediated antiproliferative effects from non-specific cytotoxicity.
Causality & Rationale: We mandate the use of the Sulforhodamine B (SRB) assay over the traditional MTT assay for adherent cell lines (e.g., MCF-7, A549). MTT relies on mitochondrial metabolic rates, which can be artificially skewed by QCA derivatives that uncouple oxidative phosphorylation without immediately causing cell death. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, linear correlation with total cellular protein mass.
Seeding : Seed cancer cells (e.g., MCF-7) and a counter-screen normal cell line (e.g., periodontal ligament fibroblasts) at
5×103
cells/well in 96-well plates. Incubate for 24h.
Treatment : Expose cells to QCA derivatives at logarithmic concentration gradients (0.01 µM to 100 µM) for 48h and 72h.
Fixation : Fix cells in situ by gently adding cold 10% Trichloroacetic acid (TCA). Incubate at 4°C for 1h. (Self-Validation: TCA fixation immediately halts all metabolic processes, locking the protein mass at the exact timepoint to prevent assay drift).
Staining : Wash plates with deionized water, dry, and stain with 0.4% SRB solution (in 1% acetic acid) for 30 minutes.
Quantification : Solubilize the bound dye using 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 540 nm.
Analysis : Calculate the
IC50
and the Selectivity Index (SI =
IC50
Normal /
IC50
Cancer). An SI > 3 is required to proceed to target validation.
Causality & Rationale: To prove the mechanism of action (e.g., VEGFR-2 inhibition leading to apoptosis rather than necrosis[3]), cells must be evaluated using Annexin V-FITC and Propidium Iodide (PI) dual staining.
Induction : Treat cells with the QCA compound at
1×
and
2×
the calculated
IC50
for 24h.
Harvesting : Collect both floating (late apoptotic/necrotic) and adherent cells. (Self-Validation: Collecting floating cells prevents survivorship bias, ensuring the total apoptotic population is accurately quantified).
Staining : Resuspend in binding buffer. Add Annexin V-FITC (binds externalized phosphatidylserine, an early apoptosis marker) and PI (enters cells with compromised membranes, a late apoptosis/necrosis marker).
Acquisition : Analyze via flow cytometry. True QCA-mediated target engagement (like Compound 10i) will show a dose-dependent shift into the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants.
Self-validating experimental workflow for evaluating QCA antiproliferative efficacy.
Structure-Activity Relationship (SAR) Synthesis
Based on the aggregated experimental data, drug development professionals should adhere to the following SAR principles when designing next-generation QCAs:
Position of the Carboxylic Acid : C-3 carboxylic acids and carboxamides are optimal for kinase inhibition (e.g., VEGFR-2) due to their ability to occupy the hinge region of the ATP-binding site[3]. Conversely, shifting the moiety to C-6 is highly favorable for ectonucleotidase targets[2].
Halogenation : Substitution at the C-6 or C-7 positions of the quinoline ring with halogens (specifically Chlorine over Fluorine in VEGFR-2 inhibitors) significantly enhances lipophilicity and target residence time[3].
Steric Bulk at C-4 : Bulky, basic substituents (e.g., dimethylaminopropyl groups) at the C-4 position are critical for interacting with cell cycle machinery, as seen in pyrido-quinoline derivatives[5].